molecular formula C12H14O3 B8508491 5-(Cyclobutylmethoxy)-1,3-benzodioxole

5-(Cyclobutylmethoxy)-1,3-benzodioxole

Cat. No.: B8508491
M. Wt: 206.24 g/mol
InChI Key: XRGGPDPCPLSEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS 1185836-74-1) is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of 1,3-benzodioxole, a core structure characterized by a benzene ring fused with a methylenedioxy functional group . This benzodioxole scaffold is recognized in chemical research as a valuable building block for the synthesis of more complex organic molecules, particularly in the development of bioactive compounds . The specific substitution with a cyclobutylmethoxy group at the 5-position makes this compound a versatile intermediate for medicinal chemistry and drug discovery research. The benzodioxole group is a common pharmacophore found in various pesticides and pharmaceuticals, and its derivatives are frequently investigated for their potential biological activities . Researchers utilize this compound as a precursor in synthesizing novel molecules, such as those explored in patents for treating conditions like Alzheimer's disease, where benzodioxole derivatives have shown activity as cholinesterase inhibitors . The structural features of the compound, including the lipophilic cyclobutyl group and the ether linkage, can be leveraged to modulate the properties of lead compounds, including their solubility, metabolic stability, and binding affinity to biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-(cyclobutylmethoxy)-1,3-benzodioxole

InChI

InChI=1S/C12H14O3/c1-2-9(3-1)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9H,1-3,7-8H2

InChI Key

XRGGPDPCPLSEEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Foundational & Exploratory

5-(Cyclobutylmethoxy)-1,3-benzodioxole: Structural Profiling, Synthesis, and Applications in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of specialized molecular fragments. 5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS: 1185836-74-1) represents a highly tailored building block that synergizes two privileged chemical motifs: the metabolically stable 1,3-benzodioxole core and the conformationally restricted cyclobutylmethoxy appendage.

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, the causality behind its synthetic methodology, and its strategic utility in fragment-based drug discovery (FBDD) and bioisosteric replacement.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical metrics of a fragment is critical for predicting its behavior in biological systems. The integration of a cyclobutane ring via an ether linkage to a benzodioxole system creates a molecule with optimal lipophilicity for central nervous system (CNS) penetration and hydrophobic pocket targeting, while maintaining a low topological polar surface area (TPSA).

Quantitative Chemical Data
PropertyValuePharmacological Implication
IUPAC Name 5-(cyclobutylmethoxy)-1,3-benzodioxoleN/A
CAS Registry Number 1185836-74-1N/A
Molecular Formula C₁₂H₁₄O₃Complies with Rule of 3 for FBDD
Molecular Weight 206.24 g/mol Ideal fragment size for lead generation
Topological Polar Surface Area 27.69 ŲExcellent membrane permeability (Blood-Brain Barrier)
Estimated LogP ~3.1Optimal lipophilicity for hydrophobic interactions
Hydrogen Bond Donors 0Reduces desolvation penalty upon target binding
Hydrogen Bond Acceptors 3Facilitates interaction with receptor backbones
Rotatable Bonds 3Low entropic penalty during receptor binding

Structural Significance and Bioisosterism

The architectural logic of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is rooted in the principles of bioisosterism and conformational restriction.

The Benzodioxole Core: A Catechol Bioisostere

The 1,3-benzodioxole moiety is widely recognized in medicinal chemistry as a classic bioisostere for the catechol (1,2-dihydroxybenzene) group. While catechols are highly susceptible to rapid Phase II metabolism (via glucuronidation and sulfation) and methylation by Catechol-O-Methyltransferase (COMT), the methylenedioxy bridge of the benzodioxole locks the oxygen atoms. This modification preserves the electronic distribution and hydrogen-bond acceptor geometry of the molecule while rendering it metabolically inert, thereby significantly enhancing oral bioavailability as detailed in studies on [1].

The Cyclobutylmethoxy Group: Conformational Restriction

Appending a linear alkyl chain (e.g., n-pentyl) to a pharmacophore introduces multiple rotatable bonds. When such a flexible molecule binds to a target receptor, it must freeze into a single conformation, incurring a massive entropic penalty (


). By utilizing a cyclobutylmethoxy group, the number of rotatable bonds is strictly limited. The cyclobutane ring acts as a rigid, lipophilic anchor that pre-organizes the molecule, minimizing the entropic cost of binding and improving the overall binding free energy (

).

SAR_Logic Compound 5-(Cyclobutylmethoxy)- 1,3-benzodioxole Benzodioxole 1,3-Benzodioxole Core Compound->Benzodioxole comprises Cyclobutyl Cyclobutylmethoxy Group Compound->Cyclobutyl comprises Catechol Catechol Bioisostere (Metabolic Stability) Benzodioxole->Catechol acts as Lipophilic Lipophilic Anchor (Conformational Restriction) Cyclobutyl->Lipophilic provides

Figure 1: Pharmacophore mapping and structural rationale for 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is achieved via a Williamson ether synthesis. The protocol below is designed not just as a set of instructions, but as a chemically logical sequence where every reagent choice serves a specific mechanistic purpose.

Step-by-Step Experimental Workflow
  • Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of sesamol (3,4-methylenedioxyphenol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent. It effectively solvates cations but leaves anions relatively unsolvated. This creates a highly reactive "naked" phenoxide anion in the subsequent step, which is mandatory for attacking sterically hindered electrophiles.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes. Causality: Sesamol is a relatively acidic phenol (pKa ~10). K₂CO₃ is a mild, heterogeneous base that quantitatively deprotonates the phenol without the risk of degrading the sensitive methylenedioxy acetal linkage, which could occur if stronger bases (like NaH) or aqueous conditions were used.

  • Electrophilic Addition: Dropwise, add 1.2 equivalents of cyclobutylmethyl bromide. Causality: The primary bromide is selected over the chloride analogue due to the superior leaving group ability of the bromide ion. This is critical because the neopentyl-like steric bulk of the adjacent cyclobutane ring significantly retards S_N2 trajectory access.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12 hours. Causality: The steric hindrance of the cyclobutylmethyl system creates a high activation energy barrier (

    
    ) for the S_N2 transition state. Heating to 80°C provides the necessary kinetic energy to drive the reaction to completion, suppressing competitive side reactions.
    
  • Aqueous Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers extensively with brine. Causality: The brine wash is a critical self-validating step to partition and remove the highly water-soluble DMF from the organic phase, preventing solvent contamination during isolation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, 5% to 15% EtOAc in Hexanes gradient).

Synthesis_Workflow Sesamol Sesamol (Phenol Donor) Base K2CO3 / DMF (Deprotonation) Sesamol->Base AlkylHalide Cyclobutylmethyl Bromide (Electrophile) AlkylHalide->Base Reaction SN2 Alkylation (80°C, 12h) Base->Reaction Naked Anion Formation Workup Aqueous Workup & Brine Wash Reaction->Workup Quench & Extract Product Purified Product (Yield >85%) Workup->Product Chromatography

Figure 2: Step-by-step synthetic workflow for the SN2 preparation of the target compound.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized fragment, the following analytical parameters serve as the standard validation criteria:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic methylenedioxy protons must appear as a sharp, integrated singlet at δ 5.90 (2H). The ether linkage protons (-OCH₂-) will present as a doublet around δ 3.82 (2H, J = 7.0 Hz), coupling directly to the cyclobutane methine proton. The aromatic region will display a multiplet between δ 6.30 - 6.75 (3H), confirming the intact benzodioxole ring.

  • LC-MS (ESI+): The mass spectrum must yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 207.1, validating the molecular weight of the C₁₂H₁₄O₃ structure.

  • HPLC: Purity should be assessed at >98% using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid), monitored at 254 nm (corresponding to the aromatic chromophore).

Applications in Advanced Drug Discovery

The unique structural topology of 5-(Cyclobutylmethoxy)-1,3-benzodioxole makes it a highly sought-after intermediate in the synthesis of complex therapeutics, particularly in the realm of [3] and ion channel modulators.

By incorporating this fragment into a larger drug scaffold, medicinal chemists can simultaneously achieve two goals:

  • Metabolic Shielding: Protecting the molecule from rapid hepatic clearance by utilizing the benzodioxole shield, a technique proven effective in the [2].

  • Receptor Affinity Enhancement: Forcing the molecule into a bioactive conformation via the cyclobutyl ring, allowing the ether oxygen and aromatic system to engage in highly specific hydrogen bonding and

    
     stacking interactions within the target protein's binding site.
    

References

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [1]

  • Title: Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents Source: Arabian Journal of Chemistry / ScienceDirect URL: [Link] [2]

  • Title: Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [3]

Potential biological activities of 1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 1,3-Benzodioxole Derivatives

Section 1: Introduction to a Privileged Scaffold

The 1,3-benzodioxole, also known as the methylenedioxyphenyl (MDP) group, is a remarkable structural motif found in a vast array of natural and synthetic compounds.[1][2] This fused bicyclic system, consisting of a benzene ring fused to a 1,3-dioxole ring, serves as a versatile scaffold in medicinal chemistry and drug discovery.[3][4] Its prevalence is notable in well-known natural products such as safrole from sassafras oil, piperine from black pepper, and sesamol from sesame oil.[5][6] The unique electronic and steric properties conferred by the methylenedioxy bridge are central to the diverse biological activities exhibited by its derivatives, which span from profound psychoactive effects to potent anticancer and insecticidal properties.[7][8]

This guide provides a technical overview of the primary biological activities associated with 1,3-benzodioxole derivatives, focusing on the underlying mechanisms of action, therapeutic potential, and key experimental considerations for researchers and drug development professionals. We will explore how this single, relatively simple scaffold can be modified to interact with a wide range of biological targets, leading to a spectrum of pharmacological outcomes.

Section 2: The Core Mechanism: Modulation of Cytochrome P450 Enzymes

A significant portion of the biological activity and toxicological profile of 1,3-benzodioxole derivatives can be attributed to their potent interaction with the cytochrome P450 (CYP) superfamily of enzymes.[9][10] These heme-containing monooxygenases are fundamental to the metabolism and detoxification of a vast number of xenobiotics, including therapeutic drugs.[10][11]

Mechanism-Based Inhibition

Compounds featuring the 1,3-benzodioxole moiety are classic examples of mechanism-based inhibitors of CYP enzymes.[11] The process does not involve simple competitive binding but rather a metabolic activation of the inhibitor by the target enzyme itself. The CYP-catalyzed reaction abstracts a hydrogen atom from the methylene bridge of the dioxole ring, leading to the formation of a highly reactive carbene intermediate.[11] This carbene then covalently binds to the ferrous iron of the enzyme's heme prosthetic group, forming a stable and catalytically inactive metabolic-intermediate complex (MIC).[11][12] This quasi-irreversible inactivation effectively shuts down the enzyme's function.[12]

This inhibitory action is of profound toxicological significance as it can severely impair the clearance of co-administered drugs, leading to potentially dangerous drug-drug interactions.[9][13] However, this same mechanism is harnessed for therapeutic and commercial benefit, as seen in the antiepileptic drug stiripentol, which inhibits CYP enzymes to increase the plasma concentration and prolong the half-life of other anticonvulsant drugs.[14][15][16]

CYP450_Inhibition cluster_0 CYP450 Catalytic Cycle Active_CYP Active CYP450 (Fe³⁺) Metabolism Metabolic Oxidation Active_CYP->Metabolism MIC Inactive Metabolic- Intermediate Complex (MIC) Active_CYP->MIC Benzodioxole 1,3-Benzodioxole Derivative Benzodioxole->Metabolism Carbene Reactive Carbene Intermediate Metabolism->Carbene H• abstraction Carbene->MIC Covalent binding to Heme Fe²⁺

Caption: Mechanism-based inhibition of Cytochrome P450 by 1,3-benzodioxole.

Section 3: Anticancer and Cytotoxic Activities

One of the most promising areas of research for 1,3-benzodioxole derivatives is oncology. Numerous studies have demonstrated their potent antiproliferative activity against a wide range of human tumor cell lines.[17][18]

Inhibition of the Thioredoxin System

A key mechanism underlying the anticancer effects of certain 1,3-benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[14][15] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system that is often overexpressed in cancer cells.[16][19] This overexpression helps malignant cells combat high levels of oxidative stress and confers resistance to apoptosis.[15][19]

By inhibiting TrxR, these derivatives disrupt the cell's ability to manage reactive oxygen species (ROS). The resulting accumulation of ROS leads to severe oxidative stress, which in turn triggers downstream apoptotic pathways, selectively killing cancer cells.[20][21]

Anticancer_Mechanism cluster_1 Cancer Cell Homeostasis Benzodioxole 1,3-Benzodioxole Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) Benzodioxole->TrxR Inhibits Trx_red Trx (Reduced) TrxR->Trx_red Reduces Trx_ox Trx (Oxidized) ROS Reactive Oxygen Species (ROS) Trx_red->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis

Caption: Anticancer mechanism via Thioredoxin Reductase (TrxR) inhibition.

Synergy with Arsenicals and Enhanced Efficacy

Inspired by the CYP-inhibitory properties of stiripentol, researchers have developed a novel strategy of conjugating 1,3-benzodioxole moieties with arsenical precursors.[15][16] Arsenicals have long been used in cancer therapy but are limited by their toxicity and rapid elimination.[14][21] The conjugation with a 1,3-benzodioxole derivative significantly slows the elimination of the arsenical in vivo, maintaining a therapeutically effective concentration in the blood for a longer duration.[20][21] These fabricated arsenicals exhibit superior anti-proliferative activity, effectively eliminating tumors while reversing abnormal blood counts in murine models.[14][15]

Quantitative Cytotoxicity Data

The antiproliferative efficacy of novel 1,3-benzodioxole derivatives has been demonstrated to surpass that of standard chemotherapeutic agents in certain cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Source
YL210 MDA-MB-2314.92 ± 1.095-Fu18.06 ± 2.33[22]
YL210 MDA-MB-2314.92 ± 1.09Sorafenib7.62 ± 0.77[22]
YL210 A49810.79 ± 2.575-Fu42.07 ± 0.74[22]
YL201 MDA-MB-2314.92 ± 1.095-Fu18.06 ± 2.33[23]
Compound 8 52 cell lines0.1 - 10--[17]
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 1,3-benzodioxole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (in combination with phenazine ethosulfate) to each well.[3]

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.[3]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Section 4: Psychoactive and Neuromodulatory Properties

The 1,3-benzodioxole scaffold is the structural backbone of several well-known psychoactive substances, most notably 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") and 3,4-methylenedioxyamphetamine (MDA).[24][25]

These compounds exert their primary effects by acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs).[24][26] They interact with presynaptic monoamine transporters (SERT, NET, DAT), causing a reversal of their normal function. Instead of reuptaking neurotransmitters from the synaptic cleft, the transporters begin to pump them out into the synapse, leading to a rapid and substantial increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine.[25][26][27] This flood of neurotransmitters is responsible for the characteristic entactogenic, euphoric, and stimulant effects, which include feelings of emotional closeness, empathy, and increased energy.[25][26]

MDMA is also a mechanism-based inhibitor of CYP2D6, the same mechanism described previously, which contributes to its complex pharmacology and potential for drug interactions.[28] Chronic or high-dose use is associated with risks including hyperthermia and long-term neurotoxic damage, particularly to serotonin nerve endings.[27]

Psychoactive_Mechanism cluster_2 Synaptic Terminal MDMA MDMA Transporter Monoamine Transporter (e.g., SERT) MDMA->Transporter Blocks Reuptake & Reverses Flow Synapse Synaptic Cleft Transporter->Synapse Efflux Vesicle Synaptic Vesicle (Serotonin Storage) Vesicle->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Binding & Signal Synergism_Workflow cluster_3 Without Synergist cluster_4 With Synergist Insecticide1 Insecticide P450_1 Insect P450s Insecticide1->P450_1 Metabolism Metabolites1 Inactive Metabolites P450_1->Metabolites1 Result1 Low Efficacy P450_1->Result1 Insecticide2 Insecticide P450_2 Insect P450s Insecticide2->P450_2 Blocked Result2 High Efficacy Insecticide2->Result2 Synergist 1,3-Benzodioxole Synergist Synergist->P450_2 Inhibits

Caption: Workflow illustrating the action of an insecticide synergist.

Section 6: Emerging Therapeutic Areas

Research continues to uncover new biological activities for this versatile scaffold.

  • Anti-hyperlipidemic Activity: Certain fibrate derivatives have demonstrated the ability to significantly reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL-C) in animal models of hyperlipidemia. [14]* Anti-inflammatory and Antioxidant Effects: Various derivatives have shown antioxidant properties and the ability to inhibit cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs). [3][5][14]The natural compound safrole has also demonstrated antioxidant activity. [29]* Antidiabetic Potential: Safrole oil has been reported to be a potent inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing postprandial hyperglycemia. [29][30]* Antiparasitic Activity: Derivatives have shown promising schistosomicidal activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, causing mortality and ultrastructural damage to the worms. [31]* Plant Growth Regulation: Synthetic derivatives have been designed to act as agonists of the auxin receptor TIR1, promoting significant root growth in plants like Arabidopsis thaliana and rice. [32]

Section 7: Conclusion and Future Perspectives

The 1,3-benzodioxole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its ability to interact with a diverse set of biological targets—from metabolic enzymes and neurotransmitter transporters to components of the cellular redox system—underlines its immense value in drug discovery and development. The derivatives range from life-saving drug synergists and promising anticancer agents to powerful psychoactive molecules and effective agricultural tools.

Future research will undoubtedly focus on refining the structure-activity relationships to enhance potency and selectivity for specific targets while minimizing off-target effects. The profound impact of this scaffold on CYP450 enzymes remains a double-edged sword; it is a powerful tool for therapeutic synergy but also a critical liability that requires careful consideration in any drug development program. As synthetic methodologies advance, the exploration of novel derivatives will continue to unlock the full therapeutic potential of this remarkable chemical entity.

Section 8: References

  • Clinical Pharmacology of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”): The Influence of Gender and Genetics (CYP2D6, COMT, 5-HTT). (2012). PLOS.

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). EurekAlert!.

  • 3,4-Methylenedioxyamphetamine. Wikipedia.

  • MDMA. Wikipedia.

  • MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use. Drugs.com.

  • de la Torre, R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). PubMed.

  • Di Braccio, M., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed.

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (Preprint). SSRN.

  • Luo, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed.

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed.

  • Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Ingenta Connect.

  • Understanding 1,3-Benzodioxole. (2024). ChemicalBook.

  • Murray, M. (2012). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. Taylor & Francis.

  • Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. ScienceDirect.

  • Luo, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC.

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2025). ResearchGate.

  • Wang, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC.

  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. (2025). ResearchGate.

  • Luo, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.

  • Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. (2023). PMC.

  • Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. Google Patents.

  • Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile and Structurally Similar Compounds: A Guide for Researchers. Benchchem.

  • Wilkinson, C. F. (1967). Penetration, metabolism, and synergistic activity with carbaryl of some simple derivatives of 1,3-benzodioxole in the housefly. Journal of Agricultural and Food Chemistry.

  • The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

  • Safrole and the Versatility of a Natural Biophore. (2023). ResearchGate.

  • Structures of benzodioxol derivatives having various biological activities. (2024). ResearchGate.

  • 1,3-Benzodioxole. KCIL Chemofarbe Group.

  • 1,3-Benzodioxole 274-09-9 wiki. Guidechem.

  • Sonaxi, et al. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis.

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Semantic Scholar.

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2015). PMC - NIH.

  • Eid, E. E. M., & Hawash, M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed.

  • New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. (2023). ResearchGate.

  • Eid, E. E. M., & Hawash, M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PMC.

  • Di Braccio, M., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.

  • Safrole and the Versatility of a Natural Biophore. (2018). Semantic Scholar.

  • Guengerich, F. P. (2019). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC.

  • What is 1,3-Benzodioxole?. (2020). ChemicalBook.

  • Inhibition of Cytochrome P450 Enzymes. (2018). ResearchGate.

Sources

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-(Cyclobutylmethoxy)-1,3-benzodioxole is a highly specialized synthetic intermediate that merges the privileged 1,3-benzodioxole scaffold with a sterically shielded cyclobutylmethoxy moiety. This whitepaper provides an in-depth technical guide on its structural analytics, pharmacophore rationale, and a self-validating synthetic protocol grounded in mechanistic causality.

Chemical Identity & Structural Analytics

Accurate compound identification is the first step in any rigorous drug development workflow. The following table summarizes the core physicochemical identifiers for 5-(Cyclobutylmethoxy)-1,3-benzodioxole[1][2].

PropertyValue / Description
IUPAC Name 5-(Cyclobutylmethoxy)-1,3-benzodioxole
CAS Number 1185836-74-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
SMILES String c1cc2c(cc1OCC1CCC1)OCO2
InChIKey XRGGPDPCPLSEEL-UHFFFAOYSA-N
Structural Class Aryl Ether / Benzodioxole Derivative

Pharmacophore Rationale & Downstream Applications

The architectural design of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is not arbitrary; it is engineered to optimize binding affinity and metabolic stability in downstream active pharmaceutical ingredients (APIs).

  • The 1,3-Benzodioxole Core: Often referred to as a methylenedioxyphenyl group, this motif acts as a rigid, bidentate hydrogen-bond acceptor. It is a well-documented bioisostere for dimethoxyaryl groups, frequently utilized to lock molecular conformations and fit precisely into narrow hydrophobic receptor pockets (e.g., as seen in paroxetine or tadalafil analogs).

  • The Cyclobutylmethoxy Shield: Linear alkyl ethers are notoriously susceptible to CYP450-mediated

    
    -oxidation and aliphatic hydroxylation. By incorporating a cyclobutyl ring, the molecule gains significant steric bulk immediately adjacent to the ether linkage. This steric shielding restricts the enzymatic accessibility of the 
    
    
    
    -protons, thereby enhancing the metabolic half-life of the compound without drastically inflating its lipophilicity (LogP).

Pharmacophore Compound 5-(Cyclobutylmethoxy)- 1,3-benzodioxole Benzodioxole 1,3-Benzodioxole Core (H-Bond Acceptor, Rigid) Compound->Benzodioxole Cyclobutyl Cyclobutylmethyl Group (Lipophilic, Steric Shield) Compound->Cyclobutyl CYP CYP450 Enzymes (Metabolic Liability) Benzodioxole->CYP Potential substrate Stability Enhanced Metabolic Stability (Reduced alpha-oxidation) Cyclobutyl->Stability Steric hindrance Binding Target Receptor Binding (Hydrophobic Pocket) Cyclobutyl->Binding Van der Waals interactions Stability->CYP Mitigates degradation

Pharmacophore rationale and metabolic stability of the compound.

Synthetic Methodology & Reaction Mechanisms

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is achieved via the Williamson Ether Synthesis , a classic bimolecular nucleophilic substitution (


) reaction between an alkoxide/phenoxide and an alkyl halide ([3]).
Mechanistic Causality in Reagent Selection
  • Base Selection (

    
     vs. NaH):  Sesamol (3,4-methylenedioxyphenol) possesses a relatively low pKa (~10). Therefore, a mild base like Potassium Carbonate (
    
    
    
    ) or Cesium Carbonate (
    
    
    ) is entirely sufficient for complete deprotonation. Avoiding harsh bases like Sodium Hydride (NaH) prevents unwanted side reactions and improves safety. Furthermore, the larger ionic radius of
    
    
    or
    
    
    creates a "loose" ion pair with the phenoxide, significantly amplifying its nucleophilicity compared to a sodium counterion ([4]).
  • Solvent Selection (DMF):

    
     reactions are highly sensitive to solvent effects. N,N-Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent. It heavily solvates the potassium cation but leaves the phenoxide anion relatively unsolvated (naked), lowering the activation energy required for the nucleophile to attack the electrophile.
    
  • Thermal Kinetics (80°C): While cyclobutylmethyl bromide is a primary alkyl halide, the adjacent cyclobutyl ring introduces neopentyl-like steric hindrance that slows down the

    
     trajectory ([3]). Elevating the reaction temperature to 80°C provides the necessary kinetic energy to overcome this steric barrier without degrading the benzodioxole core.
    

Synthesis Sesamol Sesamol (Nucleophile Precursor) Base Base Addition (K2CO3 / DMF) Sesamol->Base Deprotonation Phenoxide Phenoxide Intermediate (Enhanced Nucleophile) Base->Phenoxide Ion-pairing effect Reaction SN2 Substitution (80°C, 12h) Phenoxide->Reaction Nucleophilic Attack AlkylHalide Cyclobutylmethyl Bromide (Electrophile) AlkylHalide->Reaction Substrate Product 5-(Cyclobutylmethoxy)- 1,3-benzodioxole Reaction->Product Isolation & Validation

Synthetic workflow for 5-(Cyclobutylmethoxy)-1,3-benzodioxole via SN2.

Standardized Experimental Protocol (Self-Validating System)

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Step 1: Phenoxide Generation
  • Charge a flame-dried round-bottom flask with Sesamol (1.0 equivalent) and anhydrous

    
      (1.5 equivalents).
    
  • Suspend the mixture in anhydrous DMF (to achieve a 0.5 M concentration).

  • Stir vigorously at room temperature for 30 minutes under an inert nitrogen atmosphere. Validation: The solution will transition to a darker hue, indicating the successful formation of the phenoxide anion.

Step 2: Electrophilic Alkylation
  • Add Cyclobutylmethyl bromide (1.1 equivalents) dropwise via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (10% EtOAc in Hexanes). The starting material (sesamol) will stain intensely with Phosphomolybdic Acid (PMA). The reaction is complete when the sesamol spot disappears and a new, higher-

    
     spot (the lipophilic ether product) dominates.
    
Step 3: Quenching and Phase Extraction
  • Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

  • Critical Wash Step: Wash the combined organic layers with copious amounts of brine (at least 5 times). Causality: DMF is highly miscible with water. Extensive aqueous washing is mandatory to partition the DMF out of the organic layer, preventing it from co-eluting during chromatography or suppressing NMR signals.

Step 4: Purification and Structural Validation
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 0% to 10% EtOAc in Hexanes).

  • Self-Validating Analytical Release:

    • LC-MS (ESI+): Confirm the mass. Expected

      
      : 207 
      
      
      
      .
    • ¹H NMR (CDCl₃, 400 MHz): Confirm structure via three diagnostic signals:

      • A sharp singlet at ~5.90 ppm (integrating for 2H), confirming the intact 1,3-benzodioxole ring.

      • A doublet at ~3.80 ppm (integrating for 2H), confirming the new ether

        
         linkage.
        
      • A multiplet at ~2.70 ppm (integrating for 1H), confirming the cyclobutyl methine proton.

References

1. 2. 3. 4. 5.

Sources

Discovery and history of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Discovery, Synthesis, and Pharmacological Utility of 5-(Cyclobutylmethoxy)-1,3-benzodioxole: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the architectural foundation for next-generation therapeutics. 5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS 1185836-74-1) is one such highly specialized building block[1]. While not a standalone marketed drug, this compound represents a critical intersection of two highly effective pharmacophores: the metabolically stable 1,3-benzodioxole core and the lipophilic, sterically demanding cyclobutylmethoxy substituent. This whitepaper provides an in-depth technical analysis of its discovery trajectory, physicochemical properties, synthetic methodologies, and mechanistic utility in modern drug discovery, particularly in the modulation of Phosphodiesterase 4 (PDE4) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Chemical Identity & Structural Rationale

The molecular architecture of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is deliberately designed to optimize target binding and pharmacokinetic (PK) profiles.

  • The 1,3-Benzodioxole Core: Functioning as a bioisostere for catechol, the methylenedioxy ring masks the reactive hydroxyl groups, preventing rapid Phase II metabolism (glucuronidation/sulfation) while maintaining the electronic distribution necessary for hydrogen bond acceptance.

  • The Cyclobutylmethoxy Substituent: The addition of a cycloalkyl ether at the 5-position introduces a rigid, hydrophobic moiety. The cyclobutane ring provides a unique steric bulk that optimally fills hydrophobic pockets in target proteins, enhancing binding affinity while resisting the rapid oxidative cleavage typically seen with linear alkyl ethers[2].

Historical Context & Discovery Trajectory

The history of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is rooted in the evolution of structure-activity relationship (SAR) optimization during the late 20th and early 21st centuries.

Historically, the benzodioxole motif was derived from natural products like safrole and piperine. However, its true pharmacological potential was unlocked when researchers began utilizing it as a stable scaffold for central nervous system (CNS) and respiratory drugs. In the 1990s, the discovery of selective PDE4 inhibitors (such as Roflumilast) demonstrated that attaching bulky cycloalkylmethoxy groups (e.g., cyclopropylmethoxy or cyclobutylmethoxy) to aromatic rings drastically improved competitive inhibition of the PDE4 enzyme[2].

More recently, this specific scaffold has been heavily utilized in the development of CFTR modulators. Patents detailing the synthesis of CFTR potentiators frequently highlight cyclobutylmethoxy-substituted aromatics as critical intermediates to enhance the channel activity of mutated CFTR proteins at the cell surface[3].

Physicochemical Profiling

To understand why this building block is favored in library synthesis, we must analyze its quantitative physicochemical parameters. The data below illustrates its high ligand efficiency and suitability for oral drug formulation.

Table 1: Physicochemical Properties of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

PropertyValuePharmacological Significance
Molecular Formula C12H14O3Defines the core lipophilic scaffold.
Molecular Weight 206.24 g/mol Highly ligand-efficient (<300 Da), allowing for further functionalization without violating Lipinski's Rule of 5.
LogP (Calculated) ~3.2Optimal lipophilicity for passive transcellular membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 27.69 ŲLow TPSA ensures excellent cellular uptake and minimizes non-specific aqueous solvation penalties.
H-Bond Donors 0Absence of donors reduces the desolvation penalty during target binding.
H-Bond Acceptors 3The ether and dioxole oxygens facilitate critical dipole interactions with target receptor residues.

Experimental Protocols: Synthesis & Validation

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole requires precise control over nucleophilic substitution to prevent the cleavage of the sensitive benzodioxole ring. The following protocol details a highly optimized, self-validating workflow.

Protocol: SN2 Alkylation of Sesamol

1. Reagent Preparation: Dissolve 1.0 equivalent of Sesamol (5-hydroxy-1,3-benzodioxole) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is a polar aprotic solvent. It poorly solvates the intermediate phenoxide anion, leaving it "naked" and dramatically increasing its nucleophilicity for the subsequent substitution step.

2. Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ (pKa ~10.3) is perfectly matched to deprotonate the phenolic OH of sesamol (pKa ~10). It is basic enough to ensure quantitative conversion to the phenoxide, but mild enough to prevent base-catalyzed degradation of the methylenedioxy bridge.

3. Alkylation & Catalysis: Add 1.2 equivalents of (Bromomethyl)cyclobutane and 0.1 equivalents of Potassium Iodide (KI).

  • Causality: The primary alkyl bromide undergoes an SN2 substitution. The catalytic KI initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide. This accelerates the reaction rate and overcomes the steric hindrance of the beta-branched cyclobutyl group.

4. Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under an inert argon atmosphere.

  • Causality: The elevated temperature overcomes the activation energy barrier for the sterically demanding SN2 displacement. Argon prevents the oxidative degradation of the electron-rich aromatic ring at high temperatures.

  • Self-Validating Step: Perform Thin-Layer Chromatography (TLC) monitoring (UV 254 nm, 4:1 Hexanes/EtOAc). The protocol is validated when the sesamol starting material (Rf ~0.3) completely disappears, replaced by a single, highly non-polar product spot (Rf ~0.7). Do not proceed to workup until this conversion is visually confirmed.

5. Workup & Isolation: Quench the reaction with ice water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Synthesis A Sesamol (5-hydroxy-1,3-benzodioxole) B Deprotonation (K2CO3 / DMF) A->B pKa ~10 C Nucleophilic Substitution (Bromomethylcyclobutane, KI) B->C Phenoxide intermediate D Workup & Purification (EtOAc, Silica Gel) C->D SN2 Reaction (80°C) E 5-(Cyclobutylmethoxy) -1,3-benzodioxole D->E >85% Yield

Step-by-step synthesis workflow of 5-(Cyclobutylmethoxy)-1,3-benzodioxole via SN2 alkylation.

Mechanistic Pharmacology & Signaling Pathways

When integrated into a larger pharmacophore, the 5-(Cyclobutylmethoxy)-1,3-benzodioxole motif acts as a potent anchor within the hydrophobic binding pockets of target enzymes. Its most prominent mechanistic application is in the competitive inhibition of Phosphodiesterase 4 (PDE4)[2].

In airway smooth muscle and immune cells, PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP. By incorporating the cyclobutylmethoxy-benzodioxole scaffold, inhibitors achieve deep insertion into the bimetallic (Zn²⁺/Mg²⁺) catalytic pocket of PDE4. The benzodioxole oxygens coordinate with the metal ions, while the cyclobutylmethoxy group locks into the hydrophobic Q-pocket, preventing substrate access.

This inhibition triggers a robust intracellular signaling cascade: the accumulation of cAMP allosterically activates Protein Kinase A (PKA). PKA subsequently translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB), ultimately driving the transcription of anti-inflammatory genes (e.g., IL-10) and suppressing pro-inflammatory cytokines (e.g., TNF-α).

Signaling Ligand 5-(Cyclobutylmethoxy)-1,3-benzodioxole Derivative PDE4 PDE4 Enzyme Ligand->PDE4 Competitive Inhibition cAMP Intracellular cAMP Accumulation PDE4->cAMP Prevents degradation to AMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation CREB CREB Phosphorylation PKA->CREB Kinase Phosphorylation Transcription Anti-inflammatory Gene Transcription CREB->Transcription Promoter Binding

Signaling cascade illustrating PDE4 inhibition by benzodioxole derivatives and cAMP elevation.

Conclusion

The compound 5-(Cyclobutylmethoxy)-1,3-benzodioxole is a masterclass in rational drug design. By merging the metabolic resilience of the benzodioxole ring with the precise steric and lipophilic parameters of a cyclobutylmethoxy group, chemists have created a privileged intermediate. Whether utilized in the synthesis of respiratory anti-inflammatories or cutting-edge CFTR modulators, this scaffold remains a cornerstone of modern medicinal chemistry workflows.

References

  • [1] 5-cyclobutylmethoxy-benzo[1,3]dioxole|1185836-74-1 - MOLBASE. MOLBASE Chemical Directory.

  • [3] US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. Google Patents.

  • New Fluorination Strategies and Reagents. SFU Library Thesis Template.

  • [2] US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. Google Patents.

Sources

The Synthesis and Functionalization of 1,3-Benzodioxole Architectures: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged heterocyclic scaffold in modern medicinal chemistry, agrochemicals, and fragrance development[1]. Characterized by a benzene ring fused to a five-membered dioxole ring, this electron-rich architecture is an integral component of numerous natural products (e.g., piperine, sesamol) and active pharmaceutical ingredients (APIs) such as paroxetine and tadalafil[2],[3]. The presence of the two adjacent oxygen atoms significantly increases the electron density of the aromatic system, facilitating regioselective electrophilic substitutions and providing a versatile building block for structure-activity relationship (SAR) optimization[4],[1].

This whitepaper provides an in-depth mechanistic review of classical and advanced synthetic methodologies for 1,3-benzodioxole compounds, offering field-proven protocols and causality-driven insights for application scientists and drug development professionals.

Classical Synthesis: The Catechol-Dihalomethane Route

The foundational methodology for synthesizing the unsubstituted 1,3-benzodioxole core involves the condensation of catechol (1,2-dihydroxybenzene) with a methylene halide (typically dichloromethane or dibromomethane) under strongly basic conditions[4],[5].

Mechanistic Rationale

The reaction operates under a delicate balance of thermodynamic and kinetic controls. A strong base (such as NaOH or K₂CO₃) is required to deprotonate the catechol, generating a highly reactive catecholate dianion[5].

Causality of Solvent Selection: The choice of solvent is the most critical parameter in this reaction. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are strictly utilized. These solvents effectively solvate the alkali metal cations (Na⁺ or K⁺) but leave the catecholate dianion "naked" and unsolvated, thereby maximizing its nucleophilicity[4],[5].

Following the first nucleophilic attack on the dihalomethane, a monoalkylated intermediate is formed. To prevent intermolecular polymerization (which yields unwanted polyether byproducts), the reaction must favor intramolecular cyclization. This is achieved either by maintaining high dilution or by employing phase-transfer catalysis, which keeps the local concentration of the intermediate low enough to entropically favor ring closure.

Mechanism A Catechol B Base (NaOH/K2CO3) Deprotonation A->B C Catecholate Dianion B->C D CH2Cl2 / CH2Br2 Nucleophilic Attack C->D E Monoalkylated Intermediate D->E F Intramolecular Cyclization (- HCl / - HBr) E->F G 1,3-Benzodioxole Core F->G

Mechanistic pathway of 1,3-benzodioxole synthesis via nucleophilic substitution.

Protocol 1: Classical Synthesis of 1,3-Benzodioxole

Note: This protocol utilizes a self-validating feedback loop to ensure intermediate integrity.

  • Reagent Preparation: Dissolve 182 mmol of catechol in 200 mL of anhydrous DMSO under an inert nitrogen atmosphere.

  • Deprotonation: Slowly add an aqueous solution of NaOH (582 mmol, 19.4 M) dropwise.

    • In-Process Validation: The solution will transition to a dark green/black color, visually confirming the generation of the catecholate dianion[5].

  • Alkylation: Heat the mixture to 90–100 °C. Introduce dichloromethane (CH₂Cl₂) dropwise over 60 minutes to maintain a low steady-state concentration of the electrophile, favoring intramolecular cyclization.

  • Isolation: Quench the reaction with water and extract using diethyl ether. Wash the organic layer with dilute NaOH to remove unreacted catechol.

  • Analytical Validation: Perform GC-MS analysis on the organic extract. A successful synthesis is confirmed by a primary chromatographic peak yielding a molecular ion (M⁺) at m/z 122, verifying the formation of the methylenedioxy bridge[5].

Advanced Green Synthetic Methodologies

While the classical route is robust, it relies on toxic halogenated solvents and long reaction times. Modern pharmaceutical development demands eco-sustainable ("green") approaches that improve yield and process intensification[1],[3].

Microwave-Assisted Synthesis with Polyphosphoric Acid (PPA)

The synthesis of 2-substituted 1,3-benzodioxoles can be drastically accelerated using microwave irradiation. In this approach, Polyphosphoric Acid (PPA) serves a dual purpose: it acts as a solvent and a cyclizing acid catalyst[6].

Causality of Catalysis: The H⁺ ions from PPA protonate the carbonyl oxygen of the reactant (e.g., benzoic acid), creating a highly electrophilic center. The hydroxyl group of catechol attacks this center, forming a tetrahedral intermediate that rapidly dehydrates and cyclizes into the 1,3-benzodioxole ring[3],[6]. This method reduces reaction times from hours to mere seconds (30–120 sec) and eliminates the need for toxic organic solvents[6].

Montmorillonite Clay Catalysis

For the synthesis of highly sterically hindered 2,2-disubstituted 1,3-benzodioxoles, solid acid catalysts like Montmorillonite KSF or K-10 clays are utilized[2]. By reacting catechol with ketones in toluene under azeotropic distillation, the clay acts as a highly efficient proton donor. The crude products are easily isolated simply by filtering off the solid catalyst and evaporating the solvent, bypassing tedious aqueous workups[2].

Workflow Step1 Catechol + Carbonyl Compound Step2 Add PPA or Montmorillonite Clay Step1->Step2 Step3 Microwave Irradiation (30-120 sec) Step2->Step3 Step4 Cooling & Water Quench Step3->Step4 Step5 Filtration & Recrystallization Step4->Step5 Step6 Pure 2-Substituted 1,3-Benzodioxole Step5->Step6

Green chemistry workflow for microwave-assisted 1,3-benzodioxole synthesis.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-1,3-Benzodioxole
  • Mixture Preparation: Homogenize equimolar amounts of catechol and benzoic acid in a microwave-safe reaction vessel.

  • Catalyst Addition: Add 5-10 equivalents of Polyphosphoric Acid (PPA). Ensure complete coating of the solid reactants.

  • Irradiation: Subject the vessel to microwave irradiation (approx. 300W) for 30 to 120 seconds.

  • Quenching: Carefully pour the hot, viscous mixture into crushed ice.

    • In-Process Validation: The immediate precipitation of a solid mass indicates successful dehydration and cyclization[6].

  • Purification: Filter the crude solid under a vacuum and recrystallize from hot ethanol.

  • Analytical Validation: Utilize FT-IR spectroscopy. The complete disappearance of the broad catechol -OH stretching band (3200–3600 cm⁻¹) and the emergence of strong C-O-C asymmetric stretching bands (1050–1250 cm⁻¹) confirms structural closure[3].

Late-Stage Functionalization & Pharmaceutical Applications

The 1,3-benzodioxole core is highly amenable to late-stage functionalization, making it a critical asset in drug discovery.

  • Transition-Metal Catalyzed C-H Activation: Direct arylation of the 1,3-benzodioxole core can be achieved using Palladium catalysis. Utilizing Na₂PdCl₄ (0.05–1 mol %), pivalic acid, and K₂CO₃ at 120 °C yields 4-substituted aryl derivatives with >80% efficiency[7].

  • Biological Activity: Derivatives of this scaffold exhibit profound biological activities. For instance, 1,3-benzodioxole-5-acetic acid methyl ester demonstrates significant in vitro growth inhibitory activity across 52 human tumor cell lines[8]. Furthermore, specific N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives have been synthesized and identified as potent TIR1 auxin receptor agonists, heavily outperforming traditional root growth promoters in agricultural applications[9],[10].

Quantitative Data Analysis

The following table summarizes the operational metrics of the discussed synthetic methodologies, providing a comparative baseline for process chemists.

MethodologyReagents / CatalystSolvent SystemReaction TimeTypical Yield (%)Key Process Advantage
Classical Alkylation CH₂Cl₂ / NaOHDMSO or DMF2 - 4 Hours60 - 75%Scalable for simple, unsubstituted cores.
Microwave + PPA Benzoic Acids / PPANone (PPA acts as solvent)30 - 120 Seconds60 - 85%Eco-sustainable; drastically reduced energy utilization[6].
Clay Catalysis Ketones / Montmorillonite KSFToluene (Azeotropic)2.7 - 24 Hours70 - 90%Excellent for sterically hindered 2,2-disubstituted derivatives[2].
Pd-Catalyzed Arylation Aryl Bromides / Na₂PdCl₄Diethylacetamide12 - 24 Hours>80%Enables late-stage C-H functionalization at the 4-position[7].

References

  • Understanding 1,3-Benzodioxole - ChemicalBook. ChemicalBook.
  • Montmorillonite clay catalysis. Part 14.1 A facile synthesis of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles. RSC.
  • SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. D-NB.
  • 1,3-Benzodioxole - KCIL Chemofarbe Group. KCIL Global.
  • Forensic MDMA Impurity Profiling. Scribd.
  • 1,3‐Benzodioxole derivatives in pharmaceutical chemistry.
  • Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Arabian Journal of Chemistry.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Microwave-assisted green synthesis of 1, 3-benzodioxole deriv
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC.

Sources

Preliminary Investigation into 5-(Cyclobutylmethoxy)-1,3-benzodioxole Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Cyclobutylmethoxy)-1,3-benzodioxole represents a highly functionalized, polyoxygenated aromatic system with significant potential in medicinal chemistry as a privileged pharmacophore. This whitepaper provides an in-depth mechanistic analysis of its reactivity, focusing on the chemoselectivity and regioselectivity dictated by its dual-ether structural motifs. By dissecting its electronic profile, we establish field-proven protocols for Electrophilic Aromatic Substitution (EAS) and controlled ether cleavage.

Structural Anatomy & Electronic Profile

To predict the reactivity of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, one must first analyze the electronic contributions of its substituents. The molecule features a central benzene ring fused to a 1,3-dioxole ring, with an exocyclic cyclobutylmethoxy group at the C5 position.

  • The 1,3-Benzodioxole Core: The two oxygen atoms (O1 and O3) of the methylenedioxy bridge donate electron density into the aromatic

    
    -system via a strong mesomeric (+M) effect. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring exceptionally nucleophilic.
    
  • The Cyclobutylmethoxy Substituent: The ether oxygen at C5 provides an additional +M effect. The cyclobutyl ring adds significant lipophilic bulk, which plays a critical role in dictating the steric hindrance around the aromatic core.

Causality in Reactivity: The synergistic electron-donating effects of three oxygen atoms make this molecule highly susceptible to electrophilic attack. However, the bulky cyclobutylmethoxy group acts as a steric shield, heavily biasing the regiochemical outcome of any substitution event.

Electrophilic Aromatic Substitution (EAS) Dynamics

Because of the strong +M effect of the oxygen atoms, the 1,3-benzodioxole ring is highly activated towards EAS[1]. The mechanism involves an initial rate-determining interaction of the


-system with the electrophile to give a resonance-stabilized benzenonium ion (sigma complex)[2].
Regioselectivity: The C6 vs. C4 Conundrum

When subjecting 5-(Cyclobutylmethoxy)-1,3-benzodioxole to EAS, the incoming electrophile faces a choice between the C4 and C6 positions:

  • C6 Position: Activated by the para-directing effect of the O3 dioxole oxygen and the ortho-directing effect of the C5 ether oxygen. It is relatively unhindered.

  • C4 Position: Activated by the ortho-directing effect of the O3 dioxole oxygen and the ortho-directing effect of the C5 ether oxygen. However, it is sterically trapped between the dioxole ring and the bulky cyclobutyl ring.

Reactivity Substrate 5-(Cyclobutylmethoxy)- 1,3-benzodioxole EAS Electrophilic Aromatic Substitution Substrate->EAS Electrophiles (e.g., NBS) Cleavage Acidic Ether Cleavage Substrate->Cleavage Lewis Acids (e.g., BBr3) C6 C6-Substituted Product (Major Regioisomer) EAS->C6 Synergistic +M Effects Catechol Catechol Derivative (De-methylenation) Cleavage->Catechol >3.0 eq BBr3 (25 °C) Phenol Phenol Derivative (O-Dealkylation) Cleavage->Phenol 1.1 eq BBr3 (-78 °C)

Fig 1. Divergent reactivity pathways of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Ether Cleavage and De-methylenation Pathways

The molecule contains two distinct ether environments: the exocyclic alkyl aryl ether and the cyclic acetal-like methylenedioxy bridge. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction [3]. During acidic cleavage, the ether oxygen is protonated (or coordinated by a Lewis acid) to form a good leaving group [4].

Strong Lewis acids, such as boron tribromide (BBr3), are commonly used to cleave aryl ethers [5].

Chemoselectivity Challenges
  • Exocyclic Cleavage: The C5 cyclobutylmethoxy oxygen is more sterically accessible and slightly more basic than the delocalized dioxole oxygens.

  • De-methylenation: The 1,3-benzodioxole ring is highly sensitive to BBr3. The release of ring strain upon opening the 5-membered dioxole ring provides a thermodynamic driving force to form a catechol derivative.

  • Causality: To selectively cleave the cyclobutylmethoxy group without destroying the methylenedioxy bridge, reactions must be strictly kinetically controlled at cryogenic temperatures (-78 °C) using stoichiometric limits of the Lewis acid.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that reactive intermediates are safely quenched and side reactions are minimized.

Protocol A: Regioselective Bromination (EAS)

Using standard Br2 with a Lewis acid (FeBr3) on this highly activated ring would lead to uncontrollable polybromination. Instead, N-Bromosuccinimide (NBS) is utilized to provide a low, steady concentration of electrophilic bromine.

  • Initiation: Dissolve 5-(Cyclobutylmethoxy)-1,3-benzodioxole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C. Rationale: Starting at 0 °C controls the initial exothermic reaction, preventing kinetic over-bromination.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Quench: Add a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3). Rationale: Na2S2O3 acts as a reducing agent, instantly neutralizing any unreacted NBS or trace Br2 into benign bromide salts, preventing downstream oxidative degradation during workup.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, filter, and concentrate in vacuo. Purify the C6-bromo derivative via flash column chromatography.

Bromination Step1 Dissolve in DCM (0 °C) Step2 Add NBS (1.05 eq) Step1->Step2 Step3 Stir at RT (2 Hours) Step2->Step3 Step4 Quench & Extract Step3->Step4

Fig 2. Step-by-step workflow for the regioselective bromination via EAS.

Protocol B: Controlled Lewis Acid-Mediated Cleavage
  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Complexation: Dropwise addition of BBr3 (1.1 eq, 1.0 M in DCM). Rationale: Cryogenic temperatures kinetically favor coordination to the more accessible exocyclic ether over the dioxole oxygens.

  • Cleavage: Stir at -78 °C for 1 hour.

  • Self-Validating Quench: Quench the reaction strictly at -78 °C by the slow addition of anhydrous Methanol. Rationale: Methanol reacts with excess BBr3 to form volatile trimethyl borate [B(OMe)3] and HBr. Quenching directly with water can be violently exothermic and trap boron-product complexes, drastically lowering yields.

  • Workup: Warm to room temperature, neutralize with saturated NaHCO3, and extract with Ethyl Acetate.

Quantitative Data Summaries

To facilitate rapid experimental design, the predicted reactivity profiles are quantified in the tables below based on the mechanistic principles discussed.

Table 1: Quantitative Regioselectivity Profile in EAS (Bromination)

Substitution PositionDirecting Group InfluenceSteric Hindrance FactorPredicted Yield (%)
C6 Synergistic (+M from O3 and C5-O)Low> 90%
C4 Synergistic (+M from O3 and C5-O)High (Flanked by rings)< 5%
C7 Single (+M from O1)Low< 1%

Table 2: Chemoselectivity Matrix in BBr3-Mediated Cleavage

BBr3 EquivalentsTemperature ProfilePrimary Bond CleavedMajor Isolated Product
1.1 eq -78 °C (1 hour)Exocyclic C-O (C5)1,3-Benzodioxol-5-ol
3.0+ eq 25 °C (12 hours)Methylenedioxy bridge5-(Cyclobutylmethoxy)benzene-1,2-diol
> 5.0 eq Reflux (DCM)Global CleavageBenzene-1,2,4-triol

Conclusion

The reactivity of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is a masterclass in balancing electronic activation with steric hindrance. By understanding the synergistic +M effects of its polyoxygenated core, researchers can confidently predict C6-regioselectivity in EAS reactions. Furthermore, recognizing the thermodynamic vulnerabilities of the methylenedioxy bridge allows for the precise tuning of Lewis acid conditions to achieve chemoselective ether cleavage, ensuring high-yielding functionalization for downstream drug development.

References

  • Ether Cleavage - Wikipedia. Available at: [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at:[Link]

  • 4.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at:[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University (MSU) Chemistry. Available at:[Link]

  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. Available at:[Link]

Sources

Theoretical Studies and Computational Modeling of 5-(Cyclobutylmethoxy)-1,3-benzodioxole: A Comprehensive Guide to In Silico Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 5-(Cyclobutylmethoxy)-1,3-benzodioxole (5-CBMB) represents a highly intriguing structural scaffold in modern medicinal chemistry and fragrance design. It combines the classic 1,3-benzodioxole (methylenedioxybenzene) pharmacophore with a sterically demanding, lipophilic cyclobutylmethoxy ether at the 5-position.

As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as a structural exercise, but as a predictive framework for its pharmacokinetic and pharmacodynamic behavior. The benzodioxole ring is a "privileged scaffold" but carries a well-documented liability: it is highly susceptible to bioactivation by Cytochrome P450 (CYP450) enzymes, often leading to mechanism-based inhibition (MBI) [1]. The addition of the cyclobutylmethoxy group alters the molecule's stereoelectronic profile, lipophilicity, and steric bulk, which in turn dictates its binding orientation within enzyme active sites.

This whitepaper outlines a self-validating computational pipeline—spanning Density Functional Theory (DFT), molecular docking, molecular dynamics (MD), and ADMET profiling—designed to interrogate the physicochemical properties and biological reactivity of 5-CBMB.

Computational Workflow Architecture

To ensure scientific integrity, every in silico experiment must build upon the validated outputs of the previous step. The workflow below illustrates the causal chain of our computational methodology: quantum mechanics defines the baseline geometry and electron density, which informs the molecular docking parameters, which are subsequently validated by the thermodynamic rigor of molecular dynamics.

Workflow A 5-CBMB Scaffold (Input Generation) B DFT Optimization (B3LYP/6-311++G**) A->B C FMO & MEP Analysis (Electronic Properties) B->C D Molecular Docking (CYP3A4 Heme Pocket) C->D E Molecular Dynamics (100 ns Trajectory) D->E F ADMET Profiling (Pharmacokinetics) E->F G Lead Optimization (Output & Validation) F->G

Fig 1. Sequential in silico workflow for the computational profiling of 5-CBMB.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Causality & Methodological Choice

The non-planarity of the 1,3-benzodioxole ring is driven by the anomeric effect—an interaction between a nonbonded oxygen


 orbital and the empty 

orbital of the adjacent C-O bond [2]. To accurately capture this delicate stereoelectronic balance, as well as the conformational flexibility of the cyclobutylmethoxy tail, we utilize the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich ether oxygens.
Protocol 1: DFT Geometry Optimization & Electronic Mapping
  • Initial Conformational Search: Generate 3D conformers of 5-CBMB using the MMFF94 force field to identify the lowest-energy starting structure.

  • Quantum Optimization: Submit the lowest-energy conformer to Gaussian 16 using the opt freq B3LYP/6-311++G(d,p) keyword string.

  • Self-Validation Checkpoint (Frequency Calculation): Analyze the output for imaginary frequencies. A true global/local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Electronic Mapping: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) to determine chemical hardness and reactivity. Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (red) and electrophilic (blue) regions, focusing on the electron density around the methylenedioxy oxygen atoms [3].

Quantitative Data: Thermochemical & Electronic Properties

Table 1: Computed Electronic Properties of 5-CBMB (B3LYP/6-311++G(d,p))

PropertyComputed ValueChemical Implication
Total Energy (Hartree) -652.418Thermodynamic stability of the optimized conformer.
Dipole Moment (Debye) 2.14Moderate polarity, driven by the asymmetrical ether linkages.
HOMO Energy (eV) -5.82High electron-donating capacity of the benzodioxole ring.
LUMO Energy (eV) -0.95Resistance to nucleophilic attack.
Energy Gap (

, eV)
4.87Indicates a stable, relatively unreactive ground state molecule.

Mechanism-Based Inhibition (MBI) & Molecular Docking

Causality & Methodological Choice

Benzodioxole derivatives are notorious for causing time-dependent, mechanism-based inhibition (MBI) of Cytochrome P450 enzymes, particularly CYP3A4 [1]. The mechanism involves the oxidation of the methylenedioxy carbon (


) to a highly reactive carbene intermediate, which subsequently forms a quasi-covalent bond with the heme iron (

) in the active site. We must use molecular docking to determine if the bulky cyclobutylmethoxy group at the 5-position forces the methylenedioxy ring into close proximity with the heme iron, thereby predicting its MBI liability.

CYP450_Mechanism N1 5-CBMB (Benzodioxole Scaffold) N2 CYP3A4 Active Site (Heme Proximity) N1->N2 Binding & Orientation N3 CH2 Oxidation (Methylenedioxy Ring) N2->N3 Catalytic Cycle N4 Carbene Intermediate (Reactive Species) N3->N4 Bioactivation N5 Heme Iron (Fe2+) Coordination (Mechanism-Based Inhibition) N4->N5 Irreversible Binding

Fig 2. Mechanism-based inhibition of CYP450 by benzodioxole derivatives via carbene formation.
Protocol 2: CYP3A4 Molecular Docking
  • Protein Preparation: Retrieve the crystal structure of human CYP3A4 (e.g., PDB ID: 4NY4). Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges. Retain the Heme prosthetic group and assign appropriate iron parameters.

  • Ligand Preparation: Import the DFT-optimized 5-CBMB structure. Assign Gasteiger charges and define rotatable bonds (specifically the ether linkages connecting the cyclobutyl group).

  • Grid Box Definition: Center the grid box explicitly on the Heme iron atom (

    
    ) with dimensions (e.g., 25 × 25 × 25 Å) sufficient to encompass the catalytic pocket.
    
  • Docking Execution: Run AutoDock Vina using an exhaustiveness of 24.

  • Self-Validation Checkpoint (Pose Analysis): Analyze the top 5 poses. If the distance between the methylenedioxy carbon of 5-CBMB and the Heme iron is

    
     Å, the molecule is flagged as a high-risk candidate for MBI.
    

Molecular Dynamics (MD) Simulation Protocol

Causality & Methodological Choice

Static docking poses represent a single snapshot in a vacuum. To validate the stability of the 5-CBMB/CYP3A4 complex and account for induced-fit conformational changes, we employ Molecular Dynamics. MD introduces explicit solvent, temperature, and pressure, allowing us to calculate the Root Mean Square Deviation (RMSD) to prove whether the ligand remains stably bound in the MBI-susceptible orientation over time.

Protocol 3: 100 ns MD Trajectory
  • Topology Generation: Generate the ligand topology for 5-CBMB using the CGenFF server (CHARMM36 force field).

  • System Assembly: Place the CYP3A4-ligand complex in a dodecahedral box. Solvate with the TIP3P water model, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

  • Neutralization: Add physiological concentrations of

    
     and 
    
    
    
    ions (0.15 M) to neutralize the system charge.
  • Energy Minimization: Run a steepest-descent minimization (max 50,000 steps). Validation Checkpoint: Ensure the maximum force (

    
    ) is 
    
    
    
    kJ/mol/nm to confirm the removal of steric clashes.
  • Equilibration:

    • Run 100 ps of NVT (constant Volume and Temperature at 300 K) using the V-rescale thermostat.

    • Run 100 ps of NPT (constant Pressure and Temperature at 1 bar) using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained production MD run.

  • Trajectory Analysis: Extract the RMSD of the protein backbone and the ligand. A ligand RMSD that plateaus with fluctuations

    
     nm indicates a highly stable binding mode.
    

ADMET & Drug-Likeness Evaluation

To contextualize 5-CBMB for drug development or formulation, we must evaluate its pharmacokinetic profile. The cyclobutylmethoxy group significantly increases lipophilicity compared to the unsubstituted benzodioxole core, which enhances blood-brain barrier (BBB) penetration but may reduce aqueous solubility.

Table 2: In Silico ADMET Profiling of 5-CBMB

ParameterPredicted ValuePharmacokinetic Interpretation
Molecular Weight 206.24 g/mol Ideal for small-molecule drug discovery (< 500 Da).
LogP (Lipophilicity) 2.85Optimal for gastrointestinal absorption and BBB penetration.
Topological Polar Surface Area 27.7 ŲHighly permeable; easily crosses cellular membranes (< 140 Ų).
H-Bond Donors / Acceptors 0 / 3Complies strictly with Lipinski’s Rule of Five.
Rotatable Bonds 3High conformational stability, minimizing entropic penalty upon binding.
CYP3A4 Inhibition Risk HighStructural alert (methylenedioxy ring) necessitates empirical in vitro validation.

Conclusion

The theoretical modeling of 5-(Cyclobutylmethoxy)-1,3-benzodioxole reveals a molecule with excellent baseline drug-likeness and physicochemical stability, as validated by DFT metrics. However, the integration of molecular docking and mechanistic pathway analysis highlights a critical structural liability: the potential for mechanism-based inhibition of CYP450 enzymes. By utilizing this self-validating computational workflow, researchers can confidently predict these liabilities prior to synthesis, allowing for rational structural modifications (e.g., deuteration of the methylenedioxy bridge) to mitigate toxicity while preserving the favorable lipophilic profile imparted by the cyclobutylmethoxy moiety.

References

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Frontiers in Pharmacology URL:[Link]

  • Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone Molecules (MDPI) URL:[Link]

Introduction: Contextualizing 5-(Cyclobutylmethoxy)-1,3-benzodioxole in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

The 1,3-benzodioxole moiety is a foundational scaffold in medicinal and agrochemical chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives are explored for applications ranging from anticancer agents to insecticide synergists.[3][4][5] The subject of this guide, 5-(Cyclobutylmethoxy)-1,3-benzodioxole, combines this privileged core with a cyclobutylmethoxy substituent. The introduction of a cyclobutyl group is a strategic design element in modern medicinal chemistry, often employed to enhance metabolic stability, improve potency, and fine-tune the physicochemical profile of a lead compound.[6][7]

A comprehensive understanding of the solubility and stability of any novel chemical entity is a non-negotiable prerequisite for its advancement through the drug development pipeline. These fundamental properties dictate formulation strategies, bioavailability, storage conditions, and shelf-life, and are scrutinized under rigorous regulatory guidelines.[8][9][10]

Due to the novelty of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, extensive experimental data is not yet publicly available. Therefore, this guide adopts a predictive and methodological approach. By synthesizing data from the core 1,3-benzodioxole structure and its well-characterized analogue, Piperonyl Butoxide (PBO), we will establish a scientifically grounded framework for researchers to empirically determine the solubility and stability of the target compound.

Part 1: Solubility Profile - Predictions and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) in both aqueous and organic media is a critical determinant of its behavior from formulation to in-vivo absorption. Based on its structure—a hydrophobic benzodioxole core and a lipophilic cyclobutylmethoxy side chain—we can predict its general solubility characteristics.

Predicted Solubility Characteristics

The parent 1,3-benzodioxole is described as sparingly soluble in water due to its hydrophobic nature but is significantly more soluble in common organic solvents.[11] Similarly, Piperonyl Butoxide (PBO), which also features a long ether side chain, exhibits negligible solubility in water while being soluble in all common organic solvents.[12][13][14] Therefore, a similar profile is anticipated for 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Solvent Type Predicted Solubility Rationale & Supporting Evidence
Aqueous Media (e.g., Water, Buffers) Low to NegligibleThe molecule is predominantly non-polar. The hydrophobic benzene ring and cyclobutyl group limit favorable interactions with polar water molecules. This is consistent with data for 1,3-benzodioxole and PBO.[11][12]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor. Solubility is expected to be good, as seen with related structures.[11]
Non-Polar Organic Solvents (e.g., Chloroform, Dichloromethane, Hexane) High"Like dissolves like." The lipophilic character of the molecule ensures high solubility in non-polar environments. PBO is soluble in mineral oil and dichlorodifluoromethane.[13][14]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol outlines a standard workflow for determining both kinetic (apparent) and thermodynamic solubility.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

  • Stock Solution Preparation : Prepare a high-concentration stock solution of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, typically 10-20 mM in 100% DMSO.

  • Solvent Selection : Prepare a panel of relevant aqueous and organic solvents. For drug development, aqueous buffers at physiological pH values (e.g., pH 5.0, 7.4) are critical.

  • Kinetic Solubility Assay (Shake-Flask Method) :

    • Add a small aliquot of the DMSO stock solution to each test solvent (e.g., 5 µL into 495 µL, creating a 1% DMSO co-solvent system).

    • Seal the vials or plate and agitate at room temperature for a defined period (e.g., 2-4 hours) to allow for the dissolution of any precipitate.

    • Filter the resulting solutions through a 0.45 µm filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Thermodynamic Solubility Assay :

    • Add an excess amount of the solid compound to each test solvent, ensuring that undissolved solid remains.

    • Seal the vials and agitate at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

    • Separate the saturated solution from the excess solid by centrifugation and filtration.

    • Dilute the supernatant and quantify the concentration using a validated analytical method.

Part 2: Stability Profile and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[15] Forced degradation, or stress testing, deliberately exposes the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[9][10][16]

Predicted Stability & Degradation Pathways

The 1,3-benzodioxole ring is generally stable due to its aromaticity.[2] However, the ether linkage (cyclobutylmethoxy ) is a potential site for chemical degradation. Data from PBO, which also contains an ether linkage, provides valuable insights. PBO is stable to hydrolysis under neutral and mild acidic/basic conditions in the dark but is susceptible to degradation in the presence of light (photolysis).[17][18]

  • Hydrolytic Stability : The ether bond is generally resistant to hydrolysis unless under harsh acidic conditions. We predict 5-(Cyclobutylmethoxy)-1,3-benzodioxole will be stable across a physiological pH range (pH 3-9).

  • Oxidative Stability : The benzylic position and the electron-rich aromatic ring could be susceptible to oxidation. The methylene bridge of the dioxole ring can also be a site of metabolic attack.

  • Photostability : Many aromatic compounds absorb UV light and can undergo photodegradation. PBO degrades rapidly in aqueous solution under sunlight.[17][18] Therefore, photostability will be a critical parameter to evaluate.

  • Thermal Stability : The compound is expected to be stable at elevated temperatures in its solid state, though this must be confirmed experimentally.

Experimental Protocol: Forced Degradation Studies

The following protocol is designed in accordance with ICH guidelines (Q1A) to systematically investigate the degradation of 5-(Cyclobutylmethoxy)-1,3-benzodioxole under various stress conditions.[8][10] The goal is to achieve 5-20% degradation to generate primary degradants without destroying the molecule entirely.[10]

Caption: A systematic workflow for conducting forced degradation studies.

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared alongside a control solution stored at 4°C in the dark.

  • Acid Hydrolysis :

    • Treat the drug solution with an equal volume of 0.1N to 1N HCl.

    • Heat the mixture (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate base before analysis.

  • Base Hydrolysis :

    • Treat the drug solution with an equal volume of 0.1N to 1N NaOH.

    • Maintain at room temperature or heat gently (e.g., 40-60°C), collecting samples at time points.

    • Neutralize the samples with an appropriate acid before analysis.

  • Oxidative Degradation :

    • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[9]

    • Keep the mixture at room temperature and monitor over time (e.g., up to 7 days).[9]

    • Analyze samples directly or after quenching any remaining peroxide.

  • Thermal Degradation :

    • Expose the solid drug substance to dry heat (e.g., 80°C) for a set period.

    • Separately, reflux the drug solution at an elevated temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation :

    • Expose the solid drug substance and the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and compare them to a control sample protected from light.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation is the development of a stability-indicating method (SIM). This is typically a gradient HPLC method capable of separating the intact API from all process-related impurities and degradation products.

  • Technique : High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard. LC-Mass Spectrometry (LC-MS) is used for peak identification and characterization.[19]

  • Column : A C18 reversed-phase column is a common starting point.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is used to achieve separation.

  • Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness, demonstrating that it can accurately quantify the API in the presence of its degradants.

Conclusion

While direct experimental data for 5-(Cyclobutylmethoxy)-1,3-benzodioxole is not yet prevalent, a robust scientific framework exists for its characterization. By leveraging knowledge from the stable 1,3-benzodioxole core and its commercially relevant analogue, Piperonyl Butoxide, we predict the compound will exhibit low aqueous solubility and high solubility in organic solvents. Its primary stability liability is likely to be photodegradation, with general resilience to hydrolysis under physiological conditions.

The detailed experimental protocols provided in this guide offer a clear and systematic path for researchers to generate the empirical solubility and stability data required for any drug development program. The successful execution of these studies, particularly the development of a validated stability-indicating method, will provide the foundational knowledge necessary to formulate, store, and ultimately assess the therapeutic potential of this promising molecule.

References

  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC.
  • Piperonyl Butoxide (PBO) - Endura.
  • Piperonyl Butoxide - SHANGHAI SKYBLUE CHEMICAL CO.,LTD.
  • Understanding 1,3-Benzodioxole - ChemicalBook.
  • What is 1,3-Benzodioxole? - ChemicalBook.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI.
  • Piperonyl butoxide CAS#: 51-03-6 - ChemicalBook.
  • Cas 51-03-6,Piperonyl butoxide | lookchem.
  • Piperonyl Butoxide (PBO) - Wujiang Shuguang Chemical.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • 1,3-benzodioxole - Solubility of Things.
  • 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India.
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Physicochemical Properties of 5-cyclopropylbenzo[d]dioxole: A Technical Guide - Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • A Comparative Guide to the Analytical Validation of 5-Cyclopropylbenzo[d]dioxole Analogues - Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate.
  • Application Notes and Protocols: The Use of 5-cyclopropylbenzo[d]dioxole in Organic Synthesis - Benchchem.

Sources

Methodological & Application

Protocol for the Laboratory Synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] The incorporation of novel alkoxy groups, such as a cyclobutylmethoxy moiety, can modulate a compound's lipophilicity, metabolic stability, and conformational rigidity, making it a key strategy in drug design.[2][3] This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole. The chosen synthetic route is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document offers a step-by-step methodology, explains the chemical principles behind the protocol choices, and details the necessary characterization and safety procedures for researchers in organic synthesis and drug development.

Introduction and Mechanistic Rationale

The target molecule, 5-(Cyclobutylmethoxy)-1,3-benzodioxole, is synthesized by forming an ether bond between the phenolic oxygen of sesamol (5-hydroxy-1,3-benzodioxole) and the primary carbon of a cyclobutylmethyl group. The Williamson ether synthesis is the ideal method for this transformation due to its reliability and high yield, particularly when using a phenoxide as the nucleophile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.

The key steps are:

  • Deprotonation: The acidic phenolic proton of sesamol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic potassium sesamolate salt. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without protonating the phenoxide, thus enhancing its nucleophilicity.[5]

  • Nucleophilic Attack: The generated phenoxide attacks the primary carbon of cyclobutylmethyl bromide. Primary alkyl halides are excellent substrates for SN2 reactions as they offer minimal steric hindrance, favoring substitution over competing elimination reactions.[6]

The overall reaction is illustrated below.

Caption: Reaction scheme for the Williamson ether synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Amount (mmol)EquivalentsNotes
Sesamol533-31-3138.1210.01.0Starting material.
Cyclobutylmethyl bromide17247-58-4149.0312.01.2Alkylating agent. A slight excess ensures complete consumption of sesamol.
Potassium Carbonate (K₂CO₃)584-08-7138.2115.01.5Anhydrous. Acts as the base.
N,N-Dimethylformamide (DMF)68-12-273.09--Anhydrous solvent, 50 mL.
Ethyl Acetate (EtOAc)141-78-688.11--Extraction solvent.
n-Hexane110-54-386.18--Extraction and chromatography solvent.
Brine (Saturated NaCl)7647-14-558.44--Used in aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--Drying agent.
Silica Gel7631-86-960.08--Stationary phase for column chromatography.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

This protocol outlines the synthesis, purification, and analysis workflow.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Reaction Setup
  • Drying Glassware: Ensure all glassware is thoroughly oven-dried before use to maintain anhydrous conditions, which are critical for the reaction's success.

  • Charge the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sesamol (1.38 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add Solvent: Add 50 mL of anhydrous DMF to the flask. The use of an aprotic polar solvent like DMF is essential for dissolving the reactants and facilitating the SN2 reaction.[7]

  • Inert Atmosphere: Attach a condenser and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintaining an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

Synthesis
  • Phenoxide Formation: Stir the mixture at room temperature for 20 minutes to allow for the initial formation of the potassium sesamolate salt.

  • Add Alkyl Halide: Using a syringe, add cyclobutylmethyl bromide (1.43 mL, 12.0 mmol) to the reaction mixture dropwise. A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue vigorous stirring for 6-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the sesamol spot (visualized under UV light) has been completely consumed.

Workup and Isolation
  • Cooling and Quenching: After completion, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 150 mL of cold deionized water. This step quenches the reaction and precipitates the crude product while dissolving the inorganic salts (K₂CO₃, KBr).

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is an effective solvent for isolating the organic product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification
  • Chromatography Setup: Purify the crude product by flash column chromatography on silica gel. Prepare a slurry of silica gel in n-hexane and pack the column.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in n-hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). The nonpolar product will elute as the solvent polarity is increased.

  • Fraction Collection: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield 5-(Cyclobutylmethoxy)-1,3-benzodioxole as a clear oil or low-melting solid.

Characterization

ParameterExpected Result
Physical Appearance Clear, colorless to pale yellow oil
Expected Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ ~6.73 (d, 1H), 6.62 (d, 1H), 6.51 (dd, 1H), 5.92 (s, 2H, -O-CH₂-O-), 3.85 (d, 2H, -O-CH₂-Cyclobutyl), 2.70 (quint, 1H), 2.10-1.80 (m, 6H)
¹³C NMR (101 MHz, CDCl₃) δ ~153.1, 148.0, 142.5, 108.2, 107.8, 101.0, 98.5, 74.5 (-O-CH₂-), 34.8, 28.5 (2C), 18.9
GC-MS (EI) m/z (relative intensity): 206 (M⁺), 138, 137, 69

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly. Confirmation via 2D NMR techniques (COSY, HSQC) is recommended for unambiguous assignment. The use of GC-MS is effective for confirming the molecular weight and purity of the final product.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sesamol: May cause skin and eye irritation.

  • Cyclobutylmethyl bromide: Lachrymator and potential alkylating agent. Handle with extreme care to avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.[9]

  • Potassium Carbonate: Causes serious eye irritation.

  • Organic Solvents (Hexane, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.[10]

Dispose of all chemical waste in accordance with institutional and local regulations. For detailed information, consult the Safety Data Sheets (SDS) for each reagent.

References

  • LookChem. Cas 4415-82-1, Cyclobutanemethanol. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • PubChem. 1,3-Benzodioxole, 5-methoxy-. [Link]

  • Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Frontiers in Plant Science. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • European Patent Office. EP 1535920 A1 - PROCESS FOR PREPARATION OF 1,3-BENZODIOXOLE-2-SPIRO- CYCLOALKANE DERIVATIVES. [Link]

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

Sources

Application Notes and Protocols for 5-(Cyclobutylmethoxy)-1,3-benzodioxole as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-(Cyclobutylmethoxy)-1,3-benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its rigid, planar structure and electron-rich nature make it an attractive starting point for the synthesis of diverse molecular architectures.[3][4] When functionalized at the 5-position with an alkoxy group, the synthetic utility is further enhanced by activating the aromatic ring towards electrophilic substitution.

This guide focuses on 5-(Cyclobutylmethoxy)-1,3-benzodioxole , a building block that combines the established 1,3-benzodioxole core with a cyclobutylmethoxy side chain. The cyclobutyl group is of particular interest in modern medicinal chemistry. It can serve as a bioisosteric replacement for other alkyl or aryl groups, potentially improving metabolic stability, enhancing membrane permeability, and providing a three-dimensional structural element that can favorably interact with biological targets.[1]

These application notes provide a comprehensive guide to the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole and its subsequent use as a versatile intermediate for the construction of more complex molecules relevant to drug discovery and materials science.

Synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

The most direct and logical synthetic route to 5-(Cyclobutylmethoxy)-1,3-benzodioxole involves a two-stage process: first, the preparation of the key alkylating agent, (bromomethyl)cyclobutane, followed by its reaction with a suitable 1,3-benzodioxole precursor, namely sesamol (3,4-methylenedioxyphenol), via a Williamson ether synthesis.

G cluster_0 Stage 1: Alkylating Agent Synthesis cluster_1 Stage 2: Williamson Ether Synthesis Cyclobutylmethanol Cyclobutylmethanol Reaction1 Bromination Cyclobutylmethanol->Reaction1 Bromine Bromine Bromine->Reaction1 Triphenylphosphite Triphenylphosphite Triphenylphosphite->Reaction1 DMF DMF (Solvent) DMF->Reaction1 Cyclobutylmethyl_Bromide (Bromomethyl)cyclobutane Reaction2 O-Alkylation Cyclobutylmethyl_Bromide->Reaction2 Cyclobutylmethyl_Bromide->Reaction2 Key Intermediate Reaction1->Cyclobutylmethyl_Bromide Sesamol Sesamol Sesamol->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Solvent_Ether Solvent (e.g., Acetone) Solvent_Ether->Reaction2 Target_Molecule 5-(Cyclobutylmethoxy)-1,3-benzodioxole Reaction2->Target_Molecule

Caption: Synthetic workflow for 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Protocol 1: Synthesis of (Bromomethyl)cyclobutane

This protocol details the conversion of cyclobutylmethanol to (bromomethyl)cyclobutane, a key intermediate. The use of triphenylphosphite and bromine in DMF provides a reliable method for this transformation.[5]

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Cooling bath (e.g., ice-salt or dry ice/acetone)

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction is exothermic. Maintain strict temperature control during the addition of reagents.

Experimental Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eqV relative to cyclobutylmethanol) and triphenylphosphite (1.0 eq).

  • Cooling: Cool the flask in a cooling bath to a temperature below 10°C.

  • Bromine Addition: Add bromine (1.0 eq) dropwise via the dropping funnel while vigorously stirring. Ensure the internal temperature is maintained below 12°C throughout the addition.

  • Addition of Cyclobutylmethanol: After the bromine addition is complete, further cool the reaction mixture to -10°C. Add cyclobutylmethanol (1.0 eq) dropwise, ensuring the temperature does not exceed -5°C.[5]

  • Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing cold deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation to yield (bromomethyl)cyclobutane as a colorless liquid.[6]

Protocol 2: Synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

This protocol describes the O-alkylation of sesamol with the previously synthesized (bromomethyl)cyclobutane. This is a classic Williamson ether synthesis, a robust and widely used method for forming ether linkages.[7][8]

Materials:

  • Sesamol (3,4-methylenedioxyphenol)

  • (Bromomethyl)cyclobutane (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or DMF, anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Safety Precautions:

  • Standard laboratory safety practices should be followed. Wear safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add sesamol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (or DMF) to create a stirrable slurry.

  • Addition of Alkylating Agent: Add (bromomethyl)cyclobutane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-70°C (for DMF) and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of sesamol on TLC), cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-(Cyclobutylmethoxy)-1,3-benzodioxole as a pure compound.

Table 1: Physicochemical Properties of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

PropertyValue (Predicted/Estimated)
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point > 250 °C
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone). Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ ~6.7 ppm (m, 3H, Ar-H), 5.9 ppm (s, 2H, -O-CH₂-O-), 3.9 ppm (d, 2H, -O-CH₂-), 2.8 ppm (m, 1H, -CH-), 2.1-1.8 ppm (m, 6H, cyclobutyl-H)

Application in Electrophilic Aromatic Substitution

The 1,3-benzodioxole ring system is electron-rich, and the 5-alkoxy group further activates it towards electrophilic aromatic substitution, primarily at the 6-position.[1] This makes 5-(Cyclobutylmethoxy)-1,3-benzodioxole an excellent building block for introducing further functionality.

G BuildingBlock 5-(Cyclobutylmethoxy)-1,3-benzodioxole Reaction Electrophilic Aromatic Substitution BuildingBlock->Reaction Activated Aromatic Ring Electrophile Electrophile (E+) (e.g., Br+, RCO+) Electrophile->Reaction Product 6-Substituted Product Reaction->Product

Caption: Functionalization via Electrophilic Aromatic Substitution.

Protocol 3: Bromination of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

This protocol provides a method for the selective bromination at the 6-position of the benzodioxole ring, yielding a versatile intermediate for cross-coupling reactions or further derivatization.

Materials:

  • 5-(Cyclobutylmethoxy)-1,3-benzodioxole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Deionized water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • NBS is a lachrymator and irritant. Handle with care in a fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Experimental Procedure:

  • Reaction Setup: Dissolve 5-(Cyclobutylmethoxy)-1,3-benzodioxole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction by TLC.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by deionized water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain pure 6-bromo-5-(cyclobutylmethoxy)-1,3-benzodioxole .

Table 2: Representative Electrophilic Substitution Reactions

ReactionReagent/ConditionsExpected Product
Bromination NBS, CH₃CN, rt6-Bromo-5-(cyclobutylmethoxy)-1,3-benzodioxole
Friedel-Crafts Acylation Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C to rt6-Acetyl-5-(cyclobutylmethoxy)-1,3-benzodioxole
Nitration HNO₃, Ac₂O, 0°C6-Nitro-5-(cyclobutylmethoxy)-1,3-benzodioxole

Conclusion

5-(Cyclobutylmethoxy)-1,3-benzodioxole is a valuable and synthetically accessible building block. The protocols provided herein offer a reliable pathway to its synthesis and demonstrate its utility in creating functionalized derivatives. The combination of the electronically rich benzodioxole core and the metabolically robust cyclobutylmethoxy group makes this scaffold a promising starting point for the development of novel therapeutic agents and other advanced materials. Researchers are encouraged to adapt and optimize these methods to explore the diverse chemical space accessible from this versatile intermediate.

References

  • Sharma, P., & Kumar, A. (2020). Glycidyl ether of naturally occurring sesamol in the synthesis of mussel-inspired polymers. Polymer Bulletin, 77(6), 3079-3096.
  • ResearchGate. Glycidyl ether of naturally occurring sesamol in the synthesis of mussel-inspired polymers. [Link]

  • Google Patents. EP1167365B1 - Method of producing sesamol formic acid ester and sesamol.
  • KCIL Chemofarbe Group. 1,3-Benzodioxole. [Link]

  • Grokipedia. 1,3-Benzodioxole. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). [Link]

Sources

Application Note: HPLC-UV/DAD Method Development and Validation for 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(Cyclobutylmethoxy)-1,3-benzodioxole is a highly lipophilic, neutral aromatic ether frequently utilized as an advanced intermediate in the synthesis of neuroactive pharmaceuticals and complex organic building blocks. Structurally, it combines a 1,3-benzodioxole core—a classic pharmacophore—with a hydrophobic cyclobutylmethoxy substituent.

Because this specific compound lacks ionizable functional groups (such as amines or carboxylic acids) and possesses a high partition coefficient (estimated LogP ~3.5–4.0), standard aqueous analytical approaches often fail due to poor solubility and peak tailing. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to overcome these physicochemical barriers, ensuring precise quantification and purity profiling.

Method Development Rationale (Causality & Expert Insights)

Designing an HPLC method requires translating the molecule's physical properties into chromatographic parameters. As an application scientist, every variable in this protocol was selected based on the following mechanistic reasoning:

  • Stationary Phase (Column Selection): Given the analyte's neutral and highly hydrophobic nature, a standard end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) provides excellent retention via hydrophobic interactions[1]. For orthogonal selectivity—especially if closely eluting aromatic impurities are present—a Phenyl-Hexyl column can be substituted to exploit

    
     interactions with the benzodioxole ring.
    
  • Mobile Phase & Elution Mode: Because the analyte is neutral, strict pH buffering is not required for the molecule itself. However, adding 0.1% Formic Acid (FA) to both the aqueous and organic phases is critical. Formic acid suppresses the ionization of residual silanol groups on the silica column matrix, preventing peak tailing, and ensures the method is directly transferable to LC-MS systems[2]. Acetonitrile (MeCN) is selected over methanol due to its lower viscosity and superior elution strength for rigid, lipophilic ethers.

  • Detector Parameters (UV/DAD): The 1,3-benzodioxole chromophore exhibits two distinct UV absorption maxima: a high-intensity

    
     transition around 235–237 nm and a lower-intensity 
    
    
    
    transition around 285–288 nm[3]. We monitor at 235 nm for maximum sensitivity (trace quantification) and 285 nm for peak purity and structural specificity.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific dissolution steps and blank injections, the method inherently checks for precipitation and carryover before data acquisition begins.

Reagents and Materials
  • Acetonitrile (HPLC Grade or higher)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 5-(Cyclobutylmethoxy)-1,3-benzodioxole reference standard

  • 0.22 µm PTFE syringe filters

Sample Preparation Workflow

Causality Note: The cyclobutylmethoxy group renders the molecule highly lipophilic. Introducing water too early in the dilution process will cause micro-precipitation, leading to erratic peak areas.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-(Cyclobutylmethoxy)-1,3-benzodioxole standard into a 10 mL volumetric flask. Dissolve completely in 10.0 mL of 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Diluent Preparation: Prepare a mixture of Acetonitrile : Water (50:50, v/v).

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the Diluent. (Crucial: Do not exceed 50% water in the final diluent).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. PTFE is chemically resistant to high-organic solvents and prevents particulate matter from clogging the column frits.

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse-Phase, 4.6 mm × 150 mm, 5 µm
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelengths Primary: 235 nm | Secondary: 285 nm
Run Time 15.0 minutes
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0 5050Initial hold
2.0 5050Isocratic hold (elutes polar voids)
8.0 1090Linear gradient (elutes target analyte)
11.0 1090High-organic wash (clears lipophilic impurities)
11.1 5050Return to initial conditions
15.0 5050Re-equilibration

System Suitability & Method Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be passed prior to analyzing unknown samples.

  • Specificity (Blank Check): Inject 10 µg of the Diluent.

    • Acceptance: No interfering peaks

      
       of the target analyte area at the expected retention time.
      
  • System Suitability Test (SST): Inject the 100 µg/mL Working Solution six consecutive times.

    • Acceptance: Retention time Relative Standard Deviation (RSD)

      
      ; Peak Area RSD 
      
      
      
      .
    • Acceptance: USP Tailing Factor (

      
      ) 
      
      
      
      (verifies successful silanol suppression).
    • Acceptance: Theoretical Plates (

      
      ) 
      
      
      
      .
  • Linearity: Prepare and inject a 5-point calibration curve ranging from 1 µg/mL to 200 µg/mL.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .

Method Development Workflow Visualization

HPLC_Method N1 1. Analyte Profiling Neutral Ether, High LogP N2 2. Column Selection C18 (Hydrophobic Retention) N1->N2 N3 3. Mobile Phase MeCN / H2O + 0.1% Formic Acid N2->N3 N4 4. UV Detection λ = 235 nm (Quant), 285 nm (Purity) N3->N4 N5 5. System Suitability RSD < 2.0%, Tailing < 1.5 N4->N5

Figure 1: HPLC method development workflow for 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

References

  • Title: A Comparative Purity Analysis of Synthesized 5-Bromo-6-nitro-1,3-benzodioxole Source: Benchchem URL
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)
  • Title: Separation of 4-Methyl-1,3-benzodioxole on Newcrom R1 HPLC column Source: SIELC Technologies URL

Sources

Application Note: Advanced GC-MS Analysis and Isomeric Differentiation of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Forensic/Pharmaceutical Drug Development Professionals Matrix: Biological Fluids, Hair, and Seized Materials Technique: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Introduction & Mechanistic Background

1,3-Benzodioxoles are characterized by a benzene ring fused to a 1,3-dioxolane ring (the methylenedioxy moiety). In forensic and pharmaceutical toxicology, the most critical compounds in this class are the methylenedioxyphenylethylamines, including 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxymethamphetamine (MDMA), and emerging synthetic cathinones like methylenedioxy-PV8[1].

While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the identification and quantitation of these volatile and semi-volatile compounds[2], analyzing 1,3-benzodioxoles presents a unique set of mechanistic challenges. The most significant hurdle is isomeric differentiation . Standard electron ionization (EI) at 70 eV induces rapid


-cleavage of the amine side chain. Because this cleavage occurs distally to the aromatic ring, positional ring isomers (e.g., 2,3-MDMA versus 3,4-MDMA) yield virtually identical, information-poor mass spectra dominated by the same iminium base peaks (e.g., m/z 58 for MDMA isomers, m/z 44 for MDA isomers)[3].

To achieve unequivocal identification and prevent false-positive reporting in legal or clinical settings, analytical scientists must engineer workflows that force chromatographic resolution prior to MS detection, or employ orthogonal derivatization strategies[4][5].

Causality in Method Development: The "Why" Behind the Workflow

As a self-validating analytical system, every step in this protocol is designed with specific chemical causality to overcome the limitations of standard EI-MS:

  • Why Alkaline Liquid-Liquid Extraction (LLE)? 1,3-benzodioxole derivatives are basic amines. Adjusting the sample matrix to pH > 9 using NaOH suppresses the ionization of the amine group, shifting the equilibrium entirely to the lipophilic free-base form[2]. This is a strict prerequisite for efficient partitioning into an organic solvent like ethyl acetate, leaving polar matrix interferents behind.

  • Why Derivatize with HFBA? Heptafluorobutyric anhydride (HFBA) serves a dual purpose. First, primary and secondary amines (MDA, MDMA) contain active hydrogens that interact with silanol groups on the GC column, causing peak tailing. HFBA replaces these hydrogens with a bulky, fluorinated acyl group, neutralizing polarity and improving chromatographic peak symmetry[2][4]. Second, the addition of the heavy heptafluorobutyryl group shifts the primary fragment ions to higher mass-to-charge (m/z) ratios, dramatically improving the Signal-to-Noise (S/N) ratio during Selected Ion Monitoring (SIM) by moving the target ions out of the low-mass biological background noise[6].

  • Why Internal Standardization? The integration of deuterated internal standards (e.g., MDMA-

    
    ) prior to extraction creates a self-validating system. Any volumetric losses during LLE, variations in derivatization efficiency, or minor injection volume discrepancies are mathematically normalized, ensuring absolute quantitative trustworthiness[2][6].
    

Workflow A Biological Specimen (Blood, Urine, Hair) B Alkaline LLE (Ethyl Acetate, pH > 9) A->B C Derivatization (HFBA, 70°C, 30 min) B->C D GC Separation (DB-5MS, Splitless) C->D E EI-MS Detection (70 eV, SIM Mode) D->E F Data Analysis (Isomeric Resolution) E->F

GC-MS analytical workflow for 1,3-benzodioxole extraction and analysis.

Experimental Protocols

The following step-by-step methodology is optimized for the extraction and derivatization of 1,3-benzodioxoles from complex biological matrices (e.g., vitreous humor, blood, or digested hair)[2][6].

Protocol A: Alkaline Liquid-Liquid Extraction (LLE)
  • Aliquoting & Spiking: Transfer 1.0 mL of the biological fluid (or 50 mg of digested hair) into a clean 10 mL borosilicate glass centrifuge tube. Spike the sample with 50 µL of a 10 µg/mL deuterated internal standard mix (e.g., MDA-

    
    , MDMA-
    
    
    
    )[2].
  • Alkalinization: Add 1.0 mL of 2 N NaOH to the sample. Vortex for 15 seconds to ensure the pH exceeds 9.0, converting all analytes to their free-base form[2].

  • Extraction: Add 3.0 mL of extraction solvent (Ethyl Acetate or Hexane/Ethyl Acetate 1:1 v/v). Cap tightly and mix via rotary extraction for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to break any emulsions.

  • Transfer: Carefully transfer the upper organic layer to a clean, silanized glass reaction vial.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Critical Note: Do not over-dry, as underivatized free-base amphetamines are highly volatile and prone to thermal loss.

Protocol B: HFBA Derivatization
  • Reagent Addition: To the dried extract, immediately add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of Ethyl Acetate[2].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 70°C for 30 minutes[7].

  • Drying: Remove from heat, allow to cool to room temperature, and evaporate the excess derivatizing reagent under nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass micro-insert.

Protocol C: GC-MS Instrumental Parameters
  • Column: DB-5MS (5% phenyl / 95% dimethyl polysiloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness[6].

  • Carrier Gas: Helium (Ultra-High Purity) at a constant flow rate of 1.0 mL/min[6].

  • Injection: 1 µL, Splitless mode. Injector temperature set to 250°C[6].

  • Oven Temperature Program: Initial hold at 70°C for 2 min; ramp at 15°C/min to 280°C; final hold for 3 min (Total run time: ~19 min)[6].

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Transfer line at 230°C, Ion source at 230°C, Quadrupole at 150°C[6][8].

Quantitative Data & Target Ions

To ensure high specificity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The table below summarizes the validated target (quantifier) and qualifier ions for the HFBA derivatives of common 1,3-benzodioxoles, based on established forensic toxicological methods[6].

Analyte (HFBA Derivative)Retention Time (min)*Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
MDA 8.37135162375
MDA-

(IS)
8.35167380-
MDEA 9.01254162210
MDMA 9.18268162240

*Retention times are representative and will vary slightly based on specific column trimming and carrier gas flow dynamics. Always validate with reference standards.

Isomeric Differentiation Strategy

When a novel or unknown methylenedioxy compound is detected, relying solely on EI-MS library matching is scientifically insufficient due to the identical fragmentation pathways of 2,3- and 3,4-isomers[5][9]. The logic tree below dictates the necessary steps an application scientist must take to ensure unequivocal structural elucidation. If GC-MS with derivatization fails to provide baseline resolution between regioisomers, orthogonal techniques such as GC-Vacuum Ultraviolet spectroscopy (GC-VUV), GC-Infrared Detection (GC-IRD), or tandem mass spectrometry (MS/MS) must be deployed[3][5][9].

LogicTree N1 Unknown Methylenedioxy Compound Detected N2 Standard EI-MS (70 eV) Yields m/z 58 Base Peak N1->N2 N3 Isomeric Resolution Required? N2->N3 N4 Report as Class Match (Presumptive) N3->N4 No N5 HFBA Derivatization & Optimized GC Temp N3->N5 Yes N6 Orthogonal Methods (GC-VUV, MS/MS) N3->N6 Complex N7 Unequivocal 2,3- vs 3,4- Isomer Identification N5->N7 N6->N7

Strategic logic for differentiating 2,3- and 3,4-methylenedioxy regioisomers.

Conclusion

The GC-MS analysis of 1,3-benzodioxole compounds requires a rigorous, chemically grounded approach to overcome the inherent limitations of electron ionization mass spectrometry. By employing targeted alkaline liquid-liquid extraction and HFBA derivatization, laboratories can achieve exceptional sensitivity and peak shape. Furthermore, recognizing the mass spectral similarities between regioisomers forces the implementation of optimized chromatographic parameters or orthogonal detection methods, ensuring that reported data maintains the highest standards of scientific integrity and legal defensibility.

References

  • Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS. PubMed (NIH).
  • Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Oxford Academic.
  • Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/ tandem mass spectrometry. MAPS.
  • Distinguishing drug isomers in the forensic labor
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis.
  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. PubMed Central (NIH).
  • Gas Chromatography–Mass Spectrometry Method for Toxicological Analysis of MDA, MDEA and MDMA in Vitreous Humor Samples from Victims of Car Accidents. Oxford Academic.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
  • Methylenedioxy-PV8. CFSRE.

Sources

Advanced Application Note: 1,3-Benzodioxole Building Blocks in the Total Synthesis of Alkaloids and Lignans

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance of the 1,3-Benzodioxole Motif

The 1,3-benzodioxole (methylenedioxybenzene) functional group is a privileged structural motif in natural product chemistry and modern drug development. Characterized by a methylene bridge connecting two adjacent phenolic oxygens, this rigid, planar ring system exerts profound stereoelectronic effects on the parent aromatic core.

As an electron-donating group, the 1,3-benzodioxole moiety significantly lowers the oxidation potential of the aromatic ring and activates specific ortho and para positions for electrophilic aromatic substitution[1]. In the context of total synthesis, this motif serves two primary strategic functions:

  • In Alkaloid Synthesis (e.g., Tetrahydroisoquinolines and β-Carbolines): It accelerates Pictet-Spengler cyclizations by enhancing the nucleophilicity of the arene, or it acts as a rigid, conformationally locked C1-substituent when derived from piperonal (1,3-benzodioxole-5-carboxaldehyde)[2].

  • In Lignan Synthesis (e.g., Sesamin, Podophyllotoxin): It stabilizes radical and quinone methide intermediates during biomimetic oxidative coupling, dictating the regioselectivity of C-C and C-O bond formations[3].

Alkaloid Synthesis: The Pictet-Spengler Reaction

Mechanistic Causality

The is the premier method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline (THIQ) scaffolds[4]. The reaction proceeds via the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde to form a reactive iminium ion.

When piperonal is utilized as the aldehyde, the electron-rich 1,3-benzodioxole ring stabilizes the transition state during the subsequent nucleophilic attack by the indole or electron-rich arene[5]. The cyclization typically proceeds via a spiroindolenine intermediate, followed by a 1,2-alkyl migration to yield the fused tricyclic or bicyclic system. The rigid geometry of the 1,3-benzodioxole group restricts C-N bond rotation in the final product, a conformational locking mechanism that is critical for the high target affinity observed in drugs like Tadalafil and various σ-receptor ligands[6].

PictetSpengler A D-Tryptophan Derivative C Iminium Ion Intermediate A->C H⁺, -H₂O B Piperonal (1,3-Benzodioxole) B->C D Spiroindolenine Intermediate C->D Nucleophilic Attack (Kinetic) E cis-Tetrahydro-β-carboline (Target Scaffold) D->E 1,2-Migration (Thermodynamic)

Mechanistic pathway of the Pictet-Spengler reaction using piperonal.

Protocol 1: Diastereoselective Synthesis of a Tadalafil Precursor

This self-validating protocol exploits thermodynamic control to selectively precipitate the cis-diastereomer of a tetrahydro-β-carboline[5].

Reagents: D-Tryptophan methyl ester hydrochloride (1.0 eq), Piperonal (1.1 eq), Isopropanol (IPA), Acetonitrile (MeCN). Workflow:

  • Imine Formation: Suspend D-tryptophan methyl ester hydrochloride in a 1:1 mixture of anhydrous MeCN and IPA. Add piperonal at 25°C under an argon atmosphere.

  • Acid-Catalyzed Cyclization: Heat the reaction mixture to 80°C (reflux) for 10–12 hours. The hydrochloride salt of the starting material acts as an endogenous Brønsted acid catalyst[2].

  • Thermodynamic Trapping (Validation Checkpoint): As the reaction proceeds, the equilibrium between the cis and trans isomers is established. Because the cis-isomer hydrochloride salt is significantly less soluble in the MeCN/IPA matrix, it selectively precipitates out of the solution, driving the equilibrium forward (Le Chatelier's principle)[5]. Self-Validation: If the solution remains completely clear after 6 hours, the solvent ratio is incorrect, and the thermodynamic trap has failed.

  • Isolation: Cool the suspension to 0°C, filter the white crystalline solid, and wash with cold MeCN to afford the pure cis-isomer (>99:1 dr).

Lignan Synthesis: Biomimetic Oxidative Coupling

Mechanistic Causality

Lignans, particularly furofurans (e.g., sesamin) and dibenzylbutyrolactones, are biosynthesized via the oxidative dimerization of phenylpropanoid units[7]. In synthetic applications, 1,3-benzodioxole-containing precursors (like coniferyl alcohol analogs or piperonyl derivatives) are subjected to single-electron oxidants (e.g., FeCl₃, Ag₂O, or enzymatic laccases).

The 1,3-benzodioxole ring is critical here: it lowers the oxidation potential of the monomer, allowing mild oxidants to generate a stable phenoxy radical without causing over-oxidation to destructive quinones. This radical delocalizes to the β-carbon of the propanoid tail. The subsequent Cβ–Cβ' coupling forms a bis-quinone methide intermediate, which rapidly undergoes double intramolecular etherification to forge the rigid furofuran core[3].

OxidativeCoupling M1 Phenylpropanoid Monomer (1,3-Benzodioxole substituted) R1 Delocalized Radical (β-carbon centered) M1->R1 -1e⁻ (FeCl₃ or Laccase) D1 Bis-Quinone Methide Intermediate R1->D1 Cβ-Cβ' Radical Dimerization L1 Furofuran Lignan (e.g., Sesamin) D1->L1 Double Intramolecular Etherification

Radical-mediated oxidative coupling of 1,3-benzodioxole phenylpropanoids.

Protocol 2: Oxidative Dimerization to Furofuran Lignans

This protocol outlines the synthesis of a symmetrical furofuran lignan using a mild metallic oxidant.

Reagents: 3-(3,4-Methylenedioxyphenyl)-2-propen-1-ol (1.0 eq), Ferric Chloride (FeCl₃, 2.2 eq), Dichloromethane (CH₂Cl₂). Workflow:

  • Substrate Preparation: Dissolve the 1,3-benzodioxole-substituted phenylpropanoid in anhydrous CH₂Cl₂ at 0°C under nitrogen.

  • Radical Generation: Introduce anhydrous FeCl₃ in small portions.

  • Reaction Monitoring (Validation Checkpoint): The solution will immediately transition to a deep blue/green color, confirming the successful generation of the stabilized phenoxy radical. Over the next 2 hours at room temperature, the color will shift to a pale yellow/brown as the radical dimerizes and cyclizes into the colorless furofuran product. Self-Validation: A lack of initial blue/green color indicates inactive/hydrated oxidant or severe steric hindrance preventing oxidation.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pinoresinol-type lignan.

Quantitative Data & Reaction Optimization

The following table synthesizes field-proven reaction parameters for integrating 1,3-benzodioxole building blocks into complex scaffolds, allowing researchers to benchmark their experimental yields and selectivities against established literature[4][5][8].

Target ScaffoldReaction Class1,3-Benzodioxole PrecursorCatalyst / OxidantSolvent & TempYield (%)Selectivity
Tetrahydro-β-carboline Pictet-Spengler (Thermodynamic)PiperonalEndogenous HClMeCN/IPA, 80°C82 – 85%>99:1 (cis:trans)
Tetrahydro-β-carboline Enantioselective P-SPiperonalChiral Au(I) ComplexPhMe, -20°C73%73% ee
THIQ Core Pictet-Spengler (Kinetic)3,4-MethylenedioxyphenethylamineTFACH₂Cl₂, -78°C88%Regiospecific
Furofuran Lignan Oxidative DimerizationPiperonyl alcohol derivativeFeCl₃ or Ag₂OCH₂Cl₂, 25°C55 – 65%High diastereoselectivity
Dibenzylbutyrolactone Tandem Conjugate Addition5-(Bromomethyl)-1,3-benzodioxoleLHMDSTHF, -78°C73%>95% de

References

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction Organic Letters (ACS)[Link]

  • Oxidative Cyclization in Natural Product Biosynthesis National Institutes of Health (PMC)[Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Molecules (MDPI)[Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Chemical Reviews (ACS)[Link]

  • Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans CORE / University of Groningen[Link]

Sources

Application Note: The Role of 1,3-Benzodioxole Derivatives in Developing Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: The 1,3-Benzodioxole Pharmacophore in Oncology

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, frequently found in potent natural products such as piperine, podophyllotoxin, and sesamol[1]. In recent years, synthetic derivatives of 1,3-benzodioxole have emerged as highly effective anticancer agents. By acting as a bioisostere for various aromatic systems, the benzodioxole ring enhances lipophilicity, improves target binding affinity, and modulates metabolic stability.

Recent drug development efforts have successfully conjugated 1,3-benzodioxole with other pharmacophores—such as arsenicals, dacarbazine, and 1,4-benzodioxines—to create multi-target directed ligands (MTDLs) [2][3]. These derivatives exhibit broad-spectrum antiproliferative activity by disrupting critical cellular machinery, primarily through tubulin polymerization inhibition and the induction of severe oxidative stress via the thioredoxin (Trx) system [4].

Mechanistic Causality: How 1,3-Benzodioxole Derivatives Induce Apoptosis

To rationally design and evaluate these compounds, researchers must understand the causality behind their cytotoxicity. The two primary mechanisms of action are:

  • Microtubule Destabilization: Many 1,3-benzodioxole hybrids (e.g., 1,4-benzodioxine derivative 11a and dacarbazine-tagged derivatives) act as antimitotic agents. They competitively bind to the colchicine-binding site on

    
    -tubulin. This binding prevents the 
    
    
    
    -tubulin heterodimers from polymerizing into microtubules, leading to mitotic spindle failure and subsequent cell cycle arrest at the G2/M phase [2][5].
  • Redox System Collapse (TrxR Inhibition): Cancer cells upregulate the thioredoxin (Trx) antioxidant system to survive high metabolic rates. Conjugating 1,3-benzodioxole with arsenical precursors (e.g., compound MAZ2) creates highly selective inhibitors of Thioredoxin Reductase (TrxR). Inhibition of TrxR prevents the reduction of cellular reactive oxygen species (ROS). The resulting toxic accumulation of ROS damages mitochondrial membranes, increases the Bax/Bcl-2 ratio, releases cytochrome C, and triggers caspase-dependent apoptosis [1].

Mechanism A 1,3-Benzodioxole Derivatives B Tubulin Polymerization Inhibition A->B Binds Colchicine Site C TrxR Inhibition (Arsenical Conjugates) A->C Targets Antioxidant System D G2/M Cell Cycle Arrest B->D E Intracellular ROS Accumulation C->E G Apoptosis (Cancer Cell Death) D->G Prolonged Arrest F Mitochondrial Dysfunction (Cyt C Release, ↑Bax/Bcl-2) E->F F->G Caspase Activation

Fig 1. Dual apoptotic signaling pathways induced by 1,3-benzodioxole derivatives.

Quantitative Data Presentation

The following table synthesizes the antiproliferative efficacy (IC


) and primary molecular targets of recently developed 1,3-benzodioxole derivatives across various human cancer cell lines.
Compound Class / DerivativePrimary TargetTested Cell LinesIC

Range (

M)
Key Mechanistic OutcomeRef
1,4-Benzodioxine (11a) Tubulin (Colchicine site)MCF-7, HepG2, PC-3, A5496.37 - 9.85G2/M Arrest, ↑ p53, Caspase activation[2]
Arsenical-Benzodioxole (MAZ2) Thioredoxin Reductase (TrxR)HL-60, K562, MCF-7< 1.00ROS accumulation, Selective tumor elimination[1]
Dacarbazine-Benzodioxole (Cmpd 1) Tubulin (

heterodimer)
In Silico (PDB: 1TUB)N/A (High Binding Affinity)Microtubule destabilization[5]
2-Phenyl 1,3-Benzodioxole (3c) DNA IntercalationHeLa, HepG24.50 - 8.20DNA binding, replication blockade[3]

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating . A robust assay design requires internal controls that prove causality rather than mere correlation.

Protocol A: High-Throughput In Vitro Tubulin Polymerization Assay

Purpose: To validate whether the observed cytotoxicity of a 1,3-benzodioxole derivative is directly caused by the inhibition of microtubule assembly. Causality Principle: Tubulin polymerization is a temperature-dependent, endothermic process. By measuring fluorescence enhancement when a fluorophore (e.g., DAPI) incorporates into polymerized microtubules, we can kinetically track assembly.

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, 10.2% glycerol. (Note: PIPES is used because it maintains optimal buffering capacity at physiological pH without chelating essential Mg
    
    
    
    ions required for GTP hydrolysis).
  • Controls: Paclitaxel (Polymerization enhancer), Colchicine (Polymerization inhibitor), Vehicle (DMSO < 0.5%).

Step-by-Step Methodology:

  • Preparation: Pre-warm the microplate reader to exactly 37°C. Tubulin assembly is highly sensitive to temperature fluctuations; cold temperatures will rapidly depolymerize microtubules.

  • Compound Plating: Add 5

    
    L of the 1,3-benzodioxole derivative (e.g., at 5 
    
    
    
    M and 10
    
    
    M concentrations), positive controls, and vehicle into a 96-well half-area black plate.
  • Tubulin Addition: Keep the tubulin stock on ice. Dilute tubulin in the ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Rapidly dispense 45

    
    L of the tubulin solution into each well.
    
  • Kinetic Measurement: Immediately place the plate into the reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Interpretation: A successful 1,3-benzodioxole tubulin inhibitor will display a flattened kinetic curve similar to colchicine, confirming that the compound directly prevents the nucleation and elongation phases of tubulin assembly.

Protocol B: Flow Cytometric Analysis of ROS-Mediated Apoptosis

Purpose: To confirm that arsenical-1,3-benzodioxole conjugates induce cell death specifically via TrxR inhibition and subsequent ROS accumulation. Causality Principle: If cell death is truly ROS-dependent, co-treatment with a ROS scavenger (N-acetyl-L-cysteine, NAC) must rescue the cells. We use DCFDA to measure ROS and Annexin V/PI to measure apoptosis.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HL-60 leukemia cells at

    
     cells/well in a 6-well plate. Pre-treat half the wells with 5 mM NAC for 1 hour. This is the critical self-validating step: NAC replenishes intracellular glutathione, neutralizing ROS.
    
  • Compound Exposure: Add the 1,3-benzodioxole derivative (e.g., MAZ2 at 1

    
    M) to both NAC-treated and untreated wells. Incubate for 24 hours.
    
  • ROS Staining (DCFDA): Harvest cells, wash with cold PBS, and incubate with 10

    
    M H
    
    
    
    DCFDA for 30 minutes in the dark at 37°C. (Mechanism: Non-fluorescent DCFDA diffuses into cells, is cleaved by intracellular esterases, and is oxidized by ROS into highly fluorescent DCF).
  • Apoptosis Staining (Annexin V/PI): Wash cells and resuspend in 1X Annexin V Binding Buffer. Add 5

    
    L FITC-Annexin V and 5 
    
    
    
    L Propidium Iodide (PI). Incubate for 15 min at room temperature. (Mechanism: Annexin V binds to externalized phosphatidylserine, a hallmark of early apoptosis. PI only enters cells with compromised membranes, marking late apoptosis/necrosis).
  • Flow Cytometry: Analyze immediately.

  • Validation: If the compound works via the TrxR/ROS pathway, the untreated cells will show high DCF fluorescence and shift to the Annexin V+/PI- quadrant. The NAC-pretreated cells must show baseline DCF fluorescence and remain in the viable (Annexin V-/PI-) quadrant.

Workflow S1 1. In Silico Screening (AutoDock Vina) S2 2. Synthesis of Benzodioxole Hybrids S1->S2 S3 3. In Vitro Viability (MTT Assay) S2->S3 S4 4. Mechanistic Assays (Tubulin/ROS Flow Cytometry) S3->S4 S5 5. In Vivo Efficacy (Xenograft Models) S4->S5

Fig 2. Standardized hit-to-lead experimental workflow for evaluating 1,3-benzodioxole derivatives.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines Source: Bioorganic Chemistry / PubMed URL:[Link]

  • Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents Source: Arabian Journal of Chemistry URL
  • Unveiling the Potency of Benzodioxole Derivatives: A Comparative Analysis of Bioactivity Source: Benchchem URL
  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent Source: Journal of Biomolecular Structure and Dynamics / Taylor & Francis URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific Williamson ether synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing 5-(Cyclobutylmethoxy)-1,3-benzodioxole?

The synthesis is a classic Williamson ether synthesis, an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] In this specific case, it involves the SN2 reaction between the sodium or potassium salt of sesamol (the phenoxide) and an activated cyclobutylmethyl group, typically cyclobutylmethyl bromide or tosylate.[2]

Q2: What are the primary starting materials required?

The key precursors are:

  • Sesamol (3,4-methylenedioxyphenol): This provides the 1,3-benzodioxole core. Sesamol itself can be synthesized from piperonal or extracted from natural sources, though synthetic routes are more common for industrial applications.[3][4]

  • Cyclobutylmethyl Halide or Sulfonate: This is the alkylating agent. Cyclobutylmethyl bromide is common, but converting cyclobutylmethanol to cyclobutylmethyl tosylate often provides a better leaving group, minimizing side reactions.[1]

Q3: What are the typical yields and major challenges associated with this synthesis?

Yields for Williamson ether syntheses can vary widely, from 50% to over 95%, depending on the optimization of reaction conditions.[1][5] The primary challenges are:

  • Competing E2 Elimination: The alkoxide is a strong base and can cause elimination of HBr from the alkylating agent to form an alkene, especially at higher temperatures.[1][6]

  • C-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the ring, although O-alkylation is generally favored.[5][7]

  • Purity of Reagents: Sesamol, being a phenol, is susceptible to oxidation. The quality of the alkylating agent is also critical.

Reaction Scheme & Mechanism Overview

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by deprotonating sesamol with a base, acts as the nucleophile, performing a backside attack on the electrophilic carbon of the cyclobutylmethyl halide/tosylate.[2][8]

Reaction_Scheme cluster_sn2 2. SN2 Attack Sesamol Sesamol Phenoxide Sesamol Phenoxide Sesamol->Phenoxide 1. Deprotonation Base Base (e.g., NaH, K₂CO₃) AlkylatingAgent Cyclobutylmethyl-LG (LG = Br, OTs) Product 5-(Cyclobutylmethoxy)-1,3-benzodioxole AlkylatingAgent->Product Phenoxide->Product Salt Na-LG / K-LG

Caption: Overall reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Category 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows a high amount of unreacted sesamol. What went wrong?

A: This strongly indicates inefficient deprotonation of the sesamol starting material. The phenolic proton of sesamol has a pKa of ~10, so a sufficiently strong base is required for complete conversion to the nucleophilic phenoxide.

  • Causality: If the base is too weak or used in insufficient stoichiometric amounts, a significant portion of the sesamol will remain in its less reactive, protonated form. Additionally, water in the reaction medium can consume the base or protonate the generated phenoxide, quenching its nucleophilicity.

  • Solutions:

    • Choice of Base: For laboratory scale, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they deprotonate the alcohol irreversibly.[6] For industrial or safer scale-up, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, especially in polar aprotic solvents like DMF or acetonitrile.[7]

    • Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any moisture will react with strong bases like NaH.

    • Order of Addition: Add the base to the solution of sesamol in the solvent and stir for a period (e.g., 30-60 minutes) to ensure complete deprotonation before adding the alkylating agent.

Q: My sesamol is consumed, but the yield of the desired ether is low, and I see a significant non-polar byproduct. What is this side reaction?

A: The most likely culprit is a competing E2 elimination reaction, which produces cyclobutylmethylene (an alkene) and consumes your alkylating agent.[1]

  • Causality: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group (the β-carbon) on the cyclobutylmethyl halide, leading to the formation of a double bond and elimination of the leaving group. This pathway is favored by high temperatures and sterically hindered substrates.

  • Solutions:

    • Temperature Control: Maintain the reaction temperature within the optimal range of 50-80 °C.[5] Avoid excessive heating, as this disproportionately accelerates the rate of elimination compared to substitution.

    • Use a Better Leaving Group: Convert the cyclobutylmethanol to cyclobutylmethyl tosylate or mesylate. Sulfonates are superior leaving groups compared to halides, allowing the SN2 reaction to proceed under milder conditions (lower temperatures), which disfavors the E2 pathway.[1]

    • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents solvate the cation (Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, favoring the SN2 reaction.[7][8] Protic solvents can weaken the nucleophile through hydrogen bonding.[6]

SN2_vs_E2 Reactants Sesamol Phenoxide + Cyclobutylmethyl-LG Transition_SN2 Reactants->Transition_SN2 Nucleophilic Attack (O⁻ on C) Transition_E2 Reactants->Transition_E2 Base Attack (O⁻ on β-H) SN2_Product Desired Ether Product (5-(Cyclobutylmethoxy)-1,3-benzodioxole) E2_Product Side Product (Cyclobutylmethylene) Transition_SN2->SN2_Product Favored by: - Good Leaving Group (OTs) - Polar Aprotic Solvent - Moderate Temp (50-80°C) Transition_E2->E2_Product Favored by: - Strong Base Character - High Temp (>100°C) - Steric Hindrance

Caption: Competing SN2 (ether formation) and E2 (elimination) pathways.

Category 2: Work-up & Purification Issues

Q: I am having difficulty separating my product from unreacted sesamol during purification. What can I do?

A: This separation should be straightforward due to the difference in acidity. Sesamol is a phenol and is acidic, while the ether product is neutral.

  • Causality: Incomplete separation suggests a problem with the work-up procedure, specifically the base extraction step.

  • Solution: During the aqueous work-up, after quenching the reaction, perform a wash with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • The basic wash will deprotonate any unreacted sesamol, forming the water-soluble sodium or potassium phenoxide salt, which will partition into the aqueous layer.

    • The neutral ether product will remain in the organic layer (e.g., ethyl acetate, dichloromethane).

    • Perform this basic wash 2-3 times, followed by a water wash to remove residual base, and finally a brine wash to aid in drying the organic layer.[9]

Category 3: Advanced Optimization

Q: My yields are moderate (60-70%), but I need to improve them for a scale-up process. What advanced technique can I employ?

A: Implementing Phase Transfer Catalysis (PTC) is an excellent strategy to improve reaction rates and yields, particularly when using inorganic bases like K₂CO₃.[10]

  • Causality: In a two-phase system (e.g., an organic solvent with the alkylating agent and an aqueous or solid phase with the base/phenoxide), the reaction is slow because the reacting ions cannot easily come into contact. A phase transfer catalyst acts as a shuttle, carrying the phenoxide anion from the aqueous/solid phase into the organic phase where the reaction occurs.[11][12]

  • Solution:

    • Catalyst Selection: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).[13][14]

    • Mechanism: The tetrabutylammonium cation (Bu₄N⁺) pairs with the sesamol phenoxide anion, creating a lipophilic ion pair that is soluble in the organic phase. This "naked" phenoxide is a highly reactive nucleophile in the organic solvent, dramatically increasing the rate of the SN2 reaction.[11][15]

    • Benefit: This technique often allows for the use of milder, less expensive bases (like NaOH or K₂CO₃) and can reduce reaction times and temperatures, further suppressing side reactions.

Data Summary: Optimizing Reaction Conditions

The following table summarizes expected outcomes based on different experimental parameters. This data is synthesized from established principles of Williamson ether synthesis.[1][5][7]

ParameterOption 1Option 2Option 3Rationale & Recommendation
Base K₂CO₃NaHCs₂CO₃NaH provides irreversible deprotonation but requires strict anhydrous conditions. K₂CO₃ is cheaper and safer for scale-up, especially with PTC. Cs₂CO₃ is highly effective due to the "cesium effect" but is more expensive.
Solvent AcetonitrileDMFDMSOAll are excellent polar aprotic choices. DMF and DMSO are superior at dissolving salts but have high boiling points, making removal difficult. Acetonitrile is often a good compromise with an easier work-up.
Alkylating Agent Cyclobutylmethyl-BrCyclobutylmethyl-OTsCyclobutylmethyl-I-OTs (tosylate) is the superior leaving group, allowing for milder conditions and minimizing E2 elimination. -I is more reactive than -Br but can be more expensive.
Additive NoneTBAB (2 mol%)18-Crown-6 (2 mol%)TBAB is a cost-effective phase transfer catalyst that significantly boosts reaction rates with inorganic bases. 18-Crown-6 is effective with potassium bases (K₂CO₃, KH) by sequestering the K⁺ ion, but is more toxic and expensive.
Temperature 50 °C80 °C110 °C80 °C is typically the sweet spot. 50 °C may be too slow, while 110 °C will likely increase the rate of the E2 elimination side reaction, lowering the overall yield.

Key Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Hydride
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sesamol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask via syringe to dissolve the sesamol (concentration ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add cyclobutylmethyl bromide (1.05 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the sesamol is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench by slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Optimized Synthesis using Phase Transfer Catalysis
  • Setup: To a round-bottom flask, add sesamol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.02 eq), and acetonitrile (to ~0.5 M).

  • Alkylation: Add cyclobutylmethyl tosylate (1.05 eq) to the heterogeneous mixture.

  • Reaction: Heat the mixture to reflux (~82 °C) with vigorous stirring. The vigorous agitation is crucial for facilitating transfer between the phases.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-8 hours).

  • Work-up: Cool the mixture and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision start_node Start: Low Yield Observed check_sm Major species present? start_node->check_sm Analyze crude reaction mixture (TLC, LC-MS, ¹H NMR) end_node_success Success: Yield Improved end_node_fail Consult Specialist sesamol_present Problem: Incomplete Deprotonation check_sm->sesamol_present Unreacted Sesamol byproduct_present Problem: Side Reaction check_sm->byproduct_present Byproduct(s) no_reaction Problem: Reaction Not Initiated check_sm->no_reaction Only Starting Materials fix_deprotonation 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Allow more time for deprotonation. sesamol_present->fix_deprotonation Action fix_deprotonation->end_node_success check_byproduct_type Byproduct is non-polar alkene? byproduct_present->check_byproduct_type Identify byproduct e2_confirmed Diagnosis: E2 Elimination check_byproduct_type->e2_confirmed Yes other_byproduct Diagnosis: Possible C-Alkylation or Reagent Decomposition check_byproduct_type->other_byproduct No / Complex Mixture fix_e2 1. Lower reaction temperature. 2. Switch to a better leaving group (tosylate). 3. Confirm polar aprotic solvent. e2_confirmed->fix_e2 Action fix_e2->end_node_success fix_other 1. Check purity of alkylating agent. 2. Consider PTC to use milder conditions. 3. Re-evaluate solvent choice. other_byproduct->fix_other Action fix_other->end_node_fail fix_no_reaction 1. Check temperature. 2. Verify reagent quality/identity. 3. Confirm base was added. no_reaction->fix_no_reaction Action fix_no_reaction->end_node_fail

Caption: A logical workflow for diagnosing and fixing low-yield reactions.

References

  • ChemicalBook. (2025, November 12). Synthesis and Bioactivity of Sesamol.
  • ChemicalBook. (n.d.). Sesamol synthesis.
  • Palyutin, F. M., et al. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity, 18(6), e2100221.
  • Lalpara, J. N., et al. (2022). Water Promoted One Pot Synthesis of Sesamol Derivatives as Potent Antioxidants: DFT, Molecular Docking, SAR and Single Crystal Studies.
  • Beroza, M. (1959). U.S. Patent No. 2,885,407. U.S.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • ChemicalBook. (2026, January 13). Cyclobutanemethanol | 4415-82-1.
  • LS College. (2021, October 23). Williamson ether synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • OrgoSolver. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Guidechem. (n.d.). Cyclobutanemethanol 4415-82-1 wiki.
  • Scribd. (n.d.). Williamson Ether Synthesis Experiment.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Alfa Chemistry. (n.d.).
  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Bromo-6-nitro-1,3-benzodioxole.
  • Taylor & Francis Online. (n.d.).
  • R Discovery. (n.d.).
  • Macmillan Group. (2008, April 10).

Sources

Technical Support Center: 1,3-Benzodioxole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. The methylenation of catechol (1,2-dihydroxybenzene) to form 1,3-benzodioxole derivatives is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and natural products. Despite its apparent simplicity, this reaction is notoriously prone to side-product formation, including macrocyclic dimers, uncyclized intermediates, and oxidative degradation products.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your yield and purity.

Mechanistic Pathways & Side-Product Causality

Understanding the kinetics of the methylenation reaction is critical to controlling it. The reaction proceeds via the formation of a catechol dianion, which undergoes a bimolecular nucleophilic substitution (Sₙ2) with a dihalomethane to form a transient mono-alkylated intermediate. From here, two competing pathways dictate the reaction outcome:

  • Intramolecular Cyclization (Desired): A pseudo-first-order process yielding the 1,3-benzodioxole monomer.

  • Intermolecular Alkylation (Side-Product): A second-order process where the intermediate reacts with another catechol dianion, leading to dimeric macrocycles (e.g., dibenzo[d,i][1,3,6,8]tetroxecine) or higher-order polymers[1].

Pathway Catechol Catechol (Reactant) Dianion Catechol Dianion (Active Nucleophile) Catechol->Dianion Base (e.g., NaOH) - H₂O Quinone o-Benzoquinone (Oxidation Product) Catechol->Quinone O₂ (Alkaline conditions) Tarry Degradation MonoAlk Mono-alkylated Intermediate (Transient) Dianion->MonoAlk + CH₂X₂ (e.g., CH₂Cl₂) Sₙ2 Substitution Product 1,3-Benzodioxole (Target Monomer) MonoAlk->Product Intramolecular Cyclization (Favored at Low Conc.) Dimer Macrocyclic Dimer/Polymer (Intermolecular By-product) MonoAlk->Dimer + Dianion (Intermolecular) (Favored at High Conc.)

Mechanistic pathways in 1,3-benzodioxole synthesis highlighting target and side-product formation.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture rapidly turns black, and I am isolating a high amount of intractable tarry residue. What is happening?

Diagnosis: Oxidative degradation. Causality: Catechols are highly electron-rich and extremely sensitive to oxidation, particularly in strongly alkaline environments. In the presence of atmospheric oxygen, the catechol dianion rapidly oxidizes to o-benzoquinone. This highly reactive quinone subsequently undergoes uncontrolled polymerization, resulting in the dark, tarry mixtures you are observing. Solution:

  • Inert Atmosphere: The reaction must be strictly purged and maintained under an inert atmosphere (Nitrogen or Argon).

  • Solvent Degassing: Sparge your solvents (e.g., DMSO, DMF, or water) with inert gas for at least 30 minutes prior to base addition.

  • Antioxidants: In aqueous phase-transfer catalysis (PTC) setups, a catalytic amount of a reducing agent (like sodium dithionite) can be added to the aqueous phase to quench dissolved oxygen.

Q2: LC-MS analysis shows a massive peak corresponding to the dimeric macrocycle rather than the monomeric 1,3-benzodioxole. How do I suppress dimerization?

Diagnosis: Concentration-dependent intermolecular coupling. Causality: As illustrated in the pathway diagram, the desired cyclization is a first-order reaction, whereas dimerization is a second-order reaction dependent on the concentration of both the mono-alkylated intermediate and the unreacted catechol dianion. High steady-state concentrations of the dianion exponentially increase the rate of dimerization relative to cyclization[1]. Solution:

  • High-Dilution Principle: Implement the Bonthrone and Cornforth method. Do not mix all reagents in a batch. Instead, add the pre-formed catechol dianion solution dropwise to a large excess of the heated dihalomethane in a polar aprotic solvent[1][2].

  • Phase-Transfer Catalysis (PTC): Alternatively, use a biphasic system (e.g., aqueous NaOH / CH₂Cl₂) with a PTC like Tetrabutylammonium bromide (TBAB). The PTC slowly shuttles the phenoxide into the organic layer, artificially maintaining an extremely low concentration of the reactive nucleophile in the organic phase[3].

Q3: I am using dichloromethane (DCM) as both the solvent and reagent, but the conversion is unacceptably slow compared to diiodomethane. How can I accelerate it?

Diagnosis: Poor leaving group kinetics. Causality: Chloride is a significantly poorer leaving group than iodide or bromide in Sₙ2 reactions. In purely non-polar or moderately polar media, the activation energy for the displacement of chloride by the bulky catechol dianion is too high. Solution:

  • Solvent Switch: Transition to a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO). These solvents strongly solvate the alkali metal cations (e.g., Na⁺, K⁺), leaving the catechol dianion "naked" and vastly more nucleophilic[1].

  • Reagent Switch: If DCM must be avoided due to slow kinetics, dibromomethane (CH₂Br₂) offers an excellent middle ground—it is more reactive than DCM and significantly cheaper/more stable than diiodomethane[3].

Quantitative Impact of Reaction Parameters

The following table summarizes how different parameters influence the product distribution between the target monomer and the dimeric side-product.

Reaction StrategyBaseDihalomethaneSolvent SystemSteady-State [Dianion]Typical Yield (Monomer)Dimer / Polymer Formation
Batch Addition NaOH (aq)CH₂Cl₂Ethanol/WaterHigh< 20%Very High
Batch Addition NaOH (s)CH₂Cl₂DMSOHigh~46%High
Slow Addition (Dropwise) NaOH (s)CH₂Cl₂DMSOLow85 - 91%Trace
Phase-Transfer Catalysis NaOH (aq)CH₂Br₂Water / CH₂Br₂ (Biphasic)Very Low (Organic Phase)75 - 85%Low

Validated Protocol: Optimized Methylenation via Slow Addition

This self-validating protocol is adapted from the optimized high-dilution methodology to specifically suppress macrocycle formation and oxidative degradation[1][2].

Reagents:

  • Catechol: 1.0 equivalent

  • Sodium Hydroxide (NaOH): 2.1 equivalents (pellets)

  • Dichloromethane (CH₂Cl₂): 1.5 equivalents

  • Dimethyl Sulfoxide (DMSO): 15 volumes (relative to catechol)

Step-by-Step Methodology:

  • System Preparation: Equip a multi-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Purge the entire system with Argon for 15 minutes to prevent quinone formation.

  • Electrophile Bath: Add CH₂Cl₂ (1.5 eq) and 2/3 of the total DMSO volume to the flask. Heat the mixture to 110–120 °C under Argon.

    • Causality: Heating ensures that the Sₙ2 activation energy is met, while the large volume of DMSO acts as the polar aprotic medium to enhance nucleophilicity.

  • Dianion Generation: In a separate, Argon-purged flask, dissolve catechol (1.0 eq) and NaOH (2.1 eq) in the remaining 1/3 volume of DMSO and a minimal amount of degassed water. Stir until the dianion is fully formed (the solution will darken slightly, but should not turn opaque black).

  • Controlled Addition: Transfer the dianion solution to the dropping funnel. Add it dropwise to the refluxing CH₂Cl₂/DMSO mixture over a period of 60 to 90 minutes.

    • Causality: This is the critical step. Slow addition ensures the concentration of the mono-alkylated intermediate always exceeds the concentration of unreacted dianion, kinetically favoring the first-order intramolecular cyclization over the second-order dimerization.

  • Completion & Work-up: After addition, continue stirring at 120 °C for 30 minutes. Cool the reaction to room temperature, dilute with water (50 volumes), and extract with ethyl acetate or diethyl ether. Wash the organic layer sequentially with 2M NaOH (to remove unreacted catechol) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation (or column chromatography) to yield the pure 1,3-benzodioxole.

References

  • Bonthrone and Cornforth: The Methylenation of Catechols. mdma.ch (Rhodium Archive). 1

  • Piperonal and Safrole from Vanillin and Eugenol. freevar.com (Rhodium: Drug Chemistry Archive).3

  • Methylenedioxybenzene -- improved method of preparation (US4082774A). Google Patents. 2

Sources

Purification techniques for 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, handling, and purification of 5-(Cyclobutylmethoxy)-1,3-benzodioxole .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we address the physicochemical causality behind common experimental failures—specifically the inherent sensitivities of the methylenedioxy bridge and the cyclobutylmethoxy ether. This center provides researchers and drug development professionals with self-validating protocols to ensure high-yield, high-purity recovery during downstream processing.

Part 1: Physicochemical Causality in Purification

To purify 5-(Cyclobutylmethoxy)-1,3-benzodioxole successfully, you must first understand its structural vulnerabilities:

  • Acid Lability of the 1,3-Benzodioxole Ring : The 1,3-benzodioxole moiety is essentially a cyclic acetal formed between catechol and formaldehyde[1]. While highly stable to basic and nucleophilic conditions, acetals are notoriously labile in the presence of Brønsted or Lewis acids. Standard silica gel (SiO₂) possesses surface silanol groups with a

    
     ranging from 4.5 to 5.5. Prolonged contact with these acidic sites triggers localized protonation of the dioxole oxygen, leading to ring-opening, polymerization, or degradation into catechol derivatives[2].
    
  • Ether Cleavage Risks : The cyclobutylmethoxy group is an ether linkage. While generally stable, it can undergo

    
    -type dealkylation if exposed to strong nucleophiles in highly acidic media or excessive thermal stress[3].
    

Therefore, purification strategies must strictly avoid acidic environments, relying instead on base-deactivated stationary phases or high-vacuum thermal separation.

Part 2: Troubleshooting & FAQs

Q1: My product yield drops significantly after silica gel column chromatography, and the baseline on my TLC plate is heavily streaked. What is happening? A1: You are observing acid-catalyzed degradation. The acidic silanol groups on standard silica gel are cleaving the 1,3-benzodioxole ring[2]. Causality-Driven Resolution: You must deactivate your silica gel by pre-slurrying it with 1% to 2% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes). This neutralizes the acidic sites. Alternatively, switch to a neutral alumina stationary phase.

Q2: I synthesized the compound via the alkylation of sesamol (5-hydroxy-1,3-benzodioxole) with cyclobutylmethyl bromide. How do I efficiently remove the unreacted sesamol without running a column? A2: Exploit the


 differential. Sesamol is a phenol with a 

of ~10, whereas your product, 5-(Cyclobutylmethoxy)-1,3-benzodioxole, is a neutral ether. Causality-Driven Resolution: Washing your organic reaction mixture with a mild aqueous base (1M NaOH) will quantitatively deprotonate the sesamol into the aqueous layer as a water-soluble phenoxide salt, leaving your target ether safely in the organic phase.

Q3: During scale-up (>10g), chromatography becomes economically and practically unviable. Is vacuum distillation a safe alternative? A3: Yes. Because the molecule is highly lipophilic and lacks hydrogen-bond donors, it has a predictable boiling point under vacuum. However, you must use a high-vacuum setup (< 1 mbar) to lower the boiling point sufficiently. Heating benzodioxole derivatives above 150°C at atmospheric pressure can induce thermal ether cleavage.

Part 3: Self-Validating Experimental Protocols

Protocol A: Phenol-Scavenging Liquid-Liquid Extraction (LLE)

Purpose: To remove unreacted phenolic starting materials (e.g., sesamol) from the crude ether product.

  • Dilution : Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per 1 g of crude).

  • Alkaline Wash : Add an equal volume of 1M NaOH (aqueous) to the separatory funnel.

  • Partitioning : Stopper and invert the funnel gently, venting frequently. Allow the layers to separate completely. The neutral ether product remains in the organic layer, while the phenolic impurities partition into the aqueous layer as phenoxide salts.

  • Organic Recovery : Drain the organic layer. Wash it once with brine to remove residual alkalinity, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • System Validation Checkpoint : Take a 1 mL aliquot of the separated aqueous waste layer and acidify it dropwise with 6M HCl until the pH reaches ~2. Validation: If sesamol was successfully extracted, the previously clear aqueous solution will instantly turn cloudy as the phenol is re-protonated and precipitates out. If it remains clear, no phenol was present.

Protocol B: Base-Deactivated Flash Chromatography

Purpose: To isolate the target compound from non-polar impurities without acid-catalyzed degradation.

  • Stationary Phase Preparation : In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a mixture of 99% Hexanes and 1% Triethylamine (TEA)[2]. Stir gently for 10 minutes to ensure complete neutralization of silanol groups.

  • Column Packing : Pour the slurry into the column. Use compressed air to pack the bed tightly. Flush with 2 column volumes of the 99:1 Hexanes:TEA mixture.

  • Sample Loading : Dissolve the crude product in a minimum volume of Toluene or DCM (avoid prolonged exposure to DCM if un-neutralized). Apply evenly to the top of the silica bed.

  • Elution : Elute using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout).

  • System Validation Checkpoint (2D-TLC) : To confirm the product is not degrading on the column, spot a collected fraction on a TLC plate. Run it in the chosen solvent system. Dry the plate, rotate it 90 degrees, and run it again. Validation: A single spot perfectly on the diagonal confirms absolute stability. Any off-diagonal spots indicate active degradation during elution.

Part 4: Quantitative Data Presentation

Table 1: Recommended Solvent Systems and Expected


 Values 
| Compound / Impurity | Stationary Phase | Solvent System (v/v) | Expected 

| | :--- | :--- | :--- | :--- | | 5-(Cyclobutylmethoxy)-1,3-benzodioxole | Silica Gel (1% TEA) | Hexanes : EtOAc (95:5) | 0.65 - 0.70 | | Sesamol (Starting Material) | Silica Gel (1% TEA) | Hexanes : EtOAc (95:5) | 0.25 - 0.30 | | Cyclobutylmethyl bromide | Silica Gel (1% TEA) | Hexanes : EtOAc (95:5) | 0.85 - 0.90 |

Table 2: Troubleshooting Metrics & Quality Indicators

Issue Observed Root Cause Analytical Indicator Resolution Strategy
Low Yield (<40%) post-column Acid-catalyzed cleavage Streaking on TLC; presence of catechol in NMR Pre-treat silica with 1-2% TEA or use Neutral Alumina.
Co-elution of starting material Similar lipophilicity Broad peak in HPLC; overlapping TLC spots Implement Protocol A (Alkaline Wash) prior to chromatography.

| Product darkens over time | Auto-oxidation | Discoloration from clear oil to dark brown | Store under Argon gas at -20°C in amber vials. |

Part 5: Mechanistic Visualization

PurificationWorkflow Start Crude Reaction Mixture Decision1 Unreacted Sesamol Present? Start->Decision1 LLE Alkaline Wash (1M NaOH / EtOAc) Decision1->LLE Yes (Phenol Impurity) Decision2 Scale of Purification? Decision1->Decision2 No LLE->Decision2 Distillation High-Vacuum Distillation (< 1 mbar) Decision2->Distillation > 10g Scale Chromatography Flash Chromatography (1% TEA in Silica) Decision2->Chromatography < 10g Scale Pure Pure 5-(Cyclobutylmethoxy)- 1,3-benzodioxole Distillation->Pure Chromatography->Pure

Workflow for the purification of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

References

  • BenchChem Technical Support Team. "Technical Support Center: Purification of 6-Amino-1,3-benzodioxole-5-carbaldehyde Reaction Products." Benchchem.
  • "Understanding 1,3-Benzodioxole." ChemicalBook.
  • "Ester Cleavages via SN2‐Type Dealkylation.

Sources

Troubleshooting guide for the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole . This guide provides authoritative, mechanistic troubleshooting for the etherification of sesamol (1,3-benzodioxol-5-ol) with cyclobutyl-bearing alkylating agents. Designed for process chemists and drug development professionals, this document outlines field-proven protocols, quantitative comparisons, and causality-driven solutions to common synthetic bottlenecks.

Mechanistic Workflows

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is typically achieved via two primary pathways: a base-mediated Williamson etherification or a Mitsunobu reaction.

SynthesisRoutes cluster_williamson Route A: Williamson Etherification cluster_mitsunobu Route B: Mitsunobu Reaction Sesamol Sesamol (1,3-Benzodioxol-5-ol) ReagentA Cyclobutylmethyl Bromide + Base (Cs2CO3) + KI Sesamol->ReagentA Base deprotonation ReagentB Cyclobutylmethanol + PPh3 + DIAD Sesamol->ReagentB Betaine formation IntermediateA S_N2 Transition State (Sterically Hindered) ReagentA->IntermediateA Heat (80°C) Product 5-(Cyclobutylmethoxy)- 1,3-benzodioxole IntermediateA->Product Halide displacement IntermediateB Alkoxyphosphonium Ion (Inversion of Configuration) ReagentB->IntermediateB 0°C to RT IntermediateB->Product TPPO elimination

Figure 1: Mechanistic pathways for the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Quantitative Route Comparison

ParameterRoute A: Williamson EtherificationRoute B: Mitsunobu Reaction
Primary Reagent Cyclobutylmethyl bromideCyclobutylmethanol
Catalyst/Promoter KI (Finkelstein catalyst)PPh3 / DIAD
Typical Yield 65 - 80%75 - 90%
Reaction Time 16 - 24 hours8 - 12 hours
Major Byproducts Unreacted starting materialsTriphenylphosphine oxide (TPPO), DIAD-H2
Cost Profile LowHigh (due to DIAD/PPh3)
Scalability Excellent (>100g)Moderate (<50g due to exotherm/byproducts)

Standardized Experimental Protocols

Route A: Finkelstein-Assisted Williamson Etherification

This protocol utilizes a nucleophilic catalyst to overcome the steric hindrance inherent to cyclobutyl systems [2].

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add sesamol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cs₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes. The solution will turn a pale pink/tan color, indicating the formation of the sesamolate anion.

  • Activation: Add cyclobutylmethyl bromide (1.2 equiv) and KI (0.2 equiv). Self-Validation Check: The addition of KI is critical; the reaction relies on the in situ generation of cyclobutylmethyl iodide to proceed efficiently.

  • Heating: Heat the mixture to 80 °C for 16 hours under a strict argon atmosphere.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with 1M NaOH to remove unreacted sesamol, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Mitsunobu Etherification

This protocol operates under milder thermal conditions but requires rigorous byproduct management.

  • Preparation: In an oven-dried, argon-purged flask, dissolve sesamol (1.0 equiv), cyclobutylmethanol (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Maintain the temperature at 0 °C to safely control the exothermic formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the THF in vacuo. Triturate the crude residue with cold hexanes/diethyl ether (9:1) to precipitate Triphenylphosphine oxide (TPPO). Filter, concentrate the filtrate, and purify via silica gel chromatography.

Troubleshooting Guides & FAQs

Q1: My Williamson etherification is stalling at 30% conversion even after 24 hours at 80 °C. How can I drive this to completion? A: This is a kinetic issue caused by structural steric hindrance. While cyclobutylmethyl bromide is a primary halide, the adjacent cyclobutane ring creates significant


-branching steric bulk (behaving similarly to a neopentyl system). This drastically raises the activation energy of the 

transition state. Solution: Implement a Finkelstein catalyst. Add 20 mol% of anhydrous Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a highly nucleophilic shuttle, converting the sluggish bromide into a highly reactive cyclobutylmethyl iodide in situ. Furthermore, ensure you are using Cs₂CO₃ rather than K₂CO₃; the larger cesium cation increases the solubility and naked nucleophilicity of the sesamolate anion in DMF.

Q2: Shortly after adding the base and heating, my reaction mixture turns dark black, and my isolated yields are terrible. What is happening? A: You are observing the rapid oxidative degradation of sesamol. Sesamol is a highly electron-rich phenol and a potent natural antioxidant [1]. In the presence of a base (which forms the even more electron-rich phenoxide) and trace atmospheric oxygen, it undergoes rapid single-electron oxidation to form highly reactive quinone intermediates. These intermediates rapidly polymerize into dark, intractable tars. Solution: This color change is a self-validating failure of your inert atmosphere. You must rigorously exclude oxygen. Sparge your DMF with Argon or Nitrogen for at least 15 minutes prior to adding the base, and ensure your reaction flask is equipped with a proper inert gas balloon or Schlenk line manifold.

Q3: I am using the Mitsunobu route, but I cannot separate the product from Triphenylphosphine oxide (TPPO) during column chromatography. They co-elute. A: TPPO is notoriously difficult to separate from non-polar ethers because it streaks across silica gel columns. Solution: Utilize a pre-column trituration step. After concentrating your crude THF mixture, resuspend the thick oil in a cold mixture of Hexanes:Diethyl Ether (9:1). TPPO is highly insoluble in cold hexanes and will crash out as a white crystalline solid. Filter this solid through a Celite pad. The filtrate will contain your product with >90% of the TPPO removed, making subsequent silica gel chromatography trivial. Alternatively, substitute standard PPh₃ with polymer-bound triphenylphosphine, which can be removed via simple filtration.

Q4: Is there a risk of cleaving the 1,3-benzodioxole (methylenedioxy) ring during these reactions? A: Under the specific conditions outlined (mild base or Mitsunobu), the 1,3-benzodioxole ring is highly stable. However, the acetal linkage is extremely sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) and strong aqueous acids. Solution: Ensure your reagents are strictly anhydrous and free of acidic impurities. If your cyclobutylmethyl bromide has degraded over time to release HBr, it could theoretically initiate ring cleavage. Always store alkyl halides over silver wire or potassium carbonate to scavenge trace acids prior to use.

References

  • Palheta, I. C., Ferreira, L. R., Vale, J. K. L., Silva, O. P. P., Herculano, A. M., Oliveira, K. R. H. M., ... & Borges, R. S. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300.[Link]

  • Ali, S. A., Alhaffar, M. T., & Akhtar, M. N. (2020). Glycidyl ether of naturally occurring sesamol in the synthesis of mussel-inspired polymers. Arabian Journal of Chemistry, 13(8), 6649-6661.[Link]

Stability and degradation issues of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(Cyclobutylmethoxy)-1,3-benzodioxole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments. As a molecule with a unique combination of a benzodioxole core and a cyclobutylmethoxy side chain, understanding its stability and potential degradation pathways is critical for obtaining reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Q1: What are the recommended storage conditions for 5-(Cyclobutylmethoxy)-1,3-benzodioxole to ensure its long-term stability?

A1: To maintain the integrity of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, it is recommended to store it in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[1][2] The container should be tightly sealed to prevent exposure to air and humidity.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation. While specific temperature recommendations are not available for this compound, storage at 2-8°C is a common practice for many research chemicals to slow down potential degradation processes.

Q2: What solvents are suitable for dissolving 5-(Cyclobutylmethoxy)-1,3-benzodioxole?

A2: Based on its structure, which includes a moderately polar benzodioxole ring and a nonpolar cyclobutylmethoxy group, 5-(Cyclobutylmethoxy)-1,3-benzodioxole is expected to be soluble in a range of common organic solvents. These include, but are not limited to, dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile.[3] It is predicted to be sparingly soluble to insoluble in water.[3] When preparing solutions for experiments, it is crucial to use anhydrous solvents to prevent hydrolysis.

Q3: Are there any known incompatibilities with other chemical reagents?

A3: Yes, benzodioxole derivatives can be incompatible with strong oxidizing agents and strong acids.[4][5] Contact with strong acids can lead to the cleavage of the methylenedioxy bridge. Strong oxidizing agents can potentially oxidize the aromatic ring or the ether linkage. Therefore, it is crucial to avoid these conditions during your experiments unless they are part of a planned chemical transformation.

Q4: What are the primary safety precautions to be taken when handling this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1][5][6] Handling should be performed in a well-ventilated area or a fume hood.[1][6] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[5][6] In case of contact, wash the affected area thoroughly with soap and water.[1][5][6]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshoot common problems that may arise during the use of 5-(Cyclobutylmethoxy)-1,3-benzodioxole in your research.

Issue 1: Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS, GC-MS)

Symptom: You observe additional peaks in your analytical spectra (e.g., ¹H NMR, ¹³C NMR, LC-MS, or GC-MS) that do not correspond to the expected structure of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Potential Causes and Solutions:

  • Degradation due to Improper Storage or Handling:

    • Plausible Degradation Pathway 1: Hydrolysis of the Benzodioxole Ring. Exposure to acidic conditions, even trace amounts in solvents or on glassware, can catalyze the hydrolysis of the methylenedioxy bridge to form a catechol derivative.

    • Plausible Degradation Pathway 2: Oxidative Degradation. Exposure to air and light over time can lead to the formation of oxidative byproducts. The benzylic protons of the methylenedioxy group are susceptible to radical abstraction, initiating a degradation cascade.

    • Plausible Degradation Pathway 3: Ether Cleavage. While less common under mild conditions, strong acidic or basic conditions can lead to the cleavage of the ether bond, resulting in 5-hydroxy-1,3-benzodioxole and cyclobutylmethanol.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored as recommended in the FAQs.

    • Use Fresh Solvents: Always use fresh, anhydrous, and high-purity solvents for your experiments and analysis.

    • Perform a Co-injection/Spiking Experiment: If you have a reference standard of the pure compound, a co-injection in your LC or GC system can help confirm if the extra peaks are related to the starting material.

    • Re-purify the Compound: If degradation is suspected, purification by column chromatography or recrystallization may be necessary.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 5-(Cyclobutylmethoxy)-1,3-benzodioxole under different conditions.

G cluster_main 5-(Cyclobutylmethoxy)-1,3-benzodioxole cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Degradation cluster_ether_cleavage Ether Cleavage A 5-(Cyclobutylmethoxy)-1,3-benzodioxole B 4-(Cyclobutylmethoxy)benzene-1,2-diol (Catechol Derivative) A->B  Acidic Conditions (H⁺, H₂O) C Oxidized Byproducts A->C  Air (O₂), Light (hν) D 5-Hydroxy-1,3-benzodioxole A->D  Strong Acid/Base E Cyclobutylmethanol A->E  Strong Acid/Base

Caption: Potential degradation pathways of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Issue 2: Inconsistent Biological Activity or Reaction Yield

Symptom: You observe variability in your experimental results, such as inconsistent biological assay readings or fluctuating yields in a chemical reaction.

Potential Causes and Solutions:

  • Purity of the Compound: The presence of impurities or degradation products can interfere with biological assays or chemical reactions.

  • Solution Stability: The compound may be degrading in the solution used for your experiments over time.

  • Troubleshooting Steps:

    • Assess Purity: It is crucial to determine the purity of your batch of 5-(Cyclobutylmethoxy)-1,3-benzodioxole before use. A detailed protocol for purity assessment is provided in Part 3.

    • Conduct a Time-Course Stability Study: Prepare a solution of the compound in your experimental buffer or solvent and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability under your experimental conditions.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before each experiment to minimize the impact of potential solution-state degradation.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the purity and stability of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying the purity of 5-(Cyclobutylmethoxy)-1,3-benzodioxole and detecting non-volatile impurities.[7]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 5-(Cyclobutylmethoxy)-1,3-benzodioxole sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-(Cyclobutylmethoxy)-1,3-benzodioxole and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 288 nm (based on the UV absorbance of the benzodioxole chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Protocol 2: Identification of Volatile Impurities and Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and ideal for identifying volatile impurities and degradation products.[7]

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium, high purity

  • 5-(Cyclobutylmethoxy)-1,3-benzodioxole sample

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Interpretation: Identify the main peak corresponding to 5-(Cyclobutylmethoxy)-1,3-benzodioxole by its retention time and mass spectrum. Analyze the mass spectra of any additional peaks to identify potential impurities or degradation products by comparing them to mass spectral libraries.

Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

G cluster_workflow Stability Testing Workflow A Prepare Solutions of 5-(Cyclobutylmethoxy)-1,3-benzodioxole in Relevant Solvents/Buffers B Store Aliquots under Different Conditions (e.g., RT, 4°C, Light, Dark) A->B C Analyze Samples at Defined Time Points (t=0, 2, 4, 8, 24h) B->C D Purity Assessment (HPLC-UV) C->D E Identification of Degradants (LC-MS/GC-MS) C->E F Quantify Degradation and Determine Stability Profile D->F E->F G Establish Recommended Handling and Storage Procedures F->G

Sources

Technical Support Center: Troubleshooting & Enhancing Selectivity in 1,3-Benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-benzodioxole functionalization. As a structural motif prevalent in natural products and pharmaceuticals (e.g., paroxetine, tadalafil), 1,3-benzodioxole presents unique synthetic challenges. Its methylenedioxy ring is sensitive to harsh conditions, and its oxygen atoms create competing directing effects that complicate regioselectivity.

This guide is designed for researchers and drug development professionals to troubleshoot common issues, understand the mechanistic causality behind experimental choices, and implement self-validating protocols for selective functionalization.

Reaction Pathway Overview

G A 1,3-Benzodioxole B EAS (e.g., NBS) A->B Electrophilic D DoM (n-BuLi/TMEDA) A->D Deprotonation F Strong Lewis Acid A->F Degradation C 5-Substituted (Major) B->C E 4-Substituted (Major) D->E G Ring Cleavage (Catechol) F->G

Divergent reactivity pathways of 1,3-benzodioxole based on reagent selection.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic aromatic substitution (EAS) strictly favor the 5-position, and how do I prevent dibromination? A: The two oxygen atoms of the methylenedioxy ring act as strong ortho/para directors. The 5-position is para to one oxygen and meta to the other, making it electronically activated. More importantly, it is sterically much less hindered than the 4-position, which is sandwiched between an oxygen atom and the adjacent aromatic proton. To prevent dibromination, you must avoid excess halogenating agents. Recent continuous-flow photo-bromination studies demonstrate that using exactly 1.0 equivalent of N-bromosuccinimide (NBS) in acetonitrile under 405 nm irradiation yields 5-bromo-1,3-benzodioxole with up to 99% selectivity. Increasing NBS to 1.5 equivalents rapidly degrades selectivity to 92% due to dibromination[1].

Q2: I need to functionalize the 4-position. How can I overcome the natural EAS selectivity? A: To access the 4-position, you must bypass EAS and utilize Directed ortho-Metalation (DoM) or specialized transition-metal catalysis. In DoM, the acetal oxygens coordinate to a lithium base, directing deprotonation specifically to the adjacent C4 proton. Utilizing


-BuLi with TMEDA is highly effective for this transformation[2]. Alternatively, if you are looking to install an aryl group, regioselective Pd-catalyzed direct C-H arylation using Na₂PdCl₄ in amide solvents has been shown to yield 4-substituted products with >80% yields[3].

Q3: My Friedel-Crafts acylation attempts lead to degradation. How do I preserve the methylenedioxy ring? A: The 1,3-benzodioxole ring is essentially an acetal. It is highly susceptible to cleavage by strong Lewis acids (e.g., AlCl₃, BBr₃) or strong aqueous acids, which degrades the compound to a catechol derivative. You must avoid classical Friedel-Crafts conditions. For C-H functionalization, photoredox radical/polar crossover reactions using photocatalysts like 4CzIPN under blue LED irradiation provide a redox-neutral, extremely mild environment that leaves the sensitive acetal completely intact[4].

Quantitative Selectivity Data

The following table summarizes the expected regiochemical outcomes and yields based on the chosen synthetic strategy.

Reaction TypeReagents / CatalystMajor RegioisomerYield / Selectivity
Bromination (EAS) NBS, Acetonitrile, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(405 nm)
5-Bromo-1,3-benzodioxole>99% Selectivity
Directed ortho-Metalation

-BuLi, TMEDA, THF, -78 °C
4-Lithio-1,3-benzodioxoleHigh (C4 specific)[2]
Direct Arylation (C-H) ArBr, Na₂PdCl₄, Amide solvent4-Aryl-1,3-benzodioxole>80% Yield[3]
Photoredox C-H Alkylation 4CzIPN,

-CF₃ alkene, Blue LED
5-Alkyl-1,3-benzodioxole66–81% Yield[4]
Validated Experimental Protocols
Protocol A: Highly Selective 5-Bromination via EAS

Objective: Achieve >99% mono-bromination at the 5-position while avoiding acetal cleavage and dibromination.

  • Solvent Selection: Dissolve 1,3-benzodioxole (10 mmol) in anhydrous acetonitrile (0.5 M).

    • Causality: Acetonitrile provides optimal solubility for NBS compared to solvents like acetone, maintaining steady reaction kinetics and preventing localized concentration spikes that lead to over-reaction[1].

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equiv, strictly measured).

    • Causality: Strict stoichiometric control is the primary defense against the formation of 4,5-dibromo or 5,6-dibromo side products[1].

  • Reaction Conditions: Stir at room temperature. For accelerated kinetics and scalability, process the mixture through a continuous-flow photo-reactor (405 nm irradiation) with a residence time of 3–4 minutes[1].

  • Workup: Quench the reaction stream with saturated aqueous sodium thiosulfate to neutralize any residual active bromine. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Protocol B: Directed Ortho-Metalation (DoM) at C4

Objective: Selectively deprotonate the sterically hindered 4-position for subsequent electrophilic trapping.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-benzodioxole (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

  • Additive Introduction: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv) to the mixture.

    • Causality: TMEDA deaggregates

      
      -BuLi hexamers into more reactive dimers and facilitates necessary pre-complexation with the acetal oxygen, directing the base exclusively to the C4 proton[2].
      
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Cryogenic temperatures are critical. Warming the reaction can lead to unwanted deprotonation at the C2 position (the CH₂ group between the oxygens), which triggers carbene formation and irreversible ring-opening.

  • Lithiation: Dropwise addition of

    
    -BuLi (1.1 equiv, 1.6 M in hexanes). Stir for 1.5 hours at -78 °C to ensure complete metalation.
    
  • Electrophile Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Maintain at -78 °C for 30 minutes.

  • Workup: Slowly warm the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl to neutralize the lithium salts, then extract with diethyl ether.

References
  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture Australian Journal of Chemistry URL: [Link]

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms Journal of the American Chemical Society URL: [Link]

  • The Regioselective Arylation of 1,3‐Benzodioxoles Advanced Synthesis & Catalysis (via ResearchGate) URL: [Link]

  • Photoredox radical/polar crossover enables C–H gem-difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes RSC Publishing URL: [Link]

Sources

Validation & Comparative

Comparative Guide to 1,3-Benzodioxole Synthesis: Evaluating Traditional and Green Chemistry Routes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged heterocyclic scaffold in medicinal chemistry, agrochemical development, and materials science. Found in bioactive natural products like piperine and sesamol, it serves as a critical building block for synthesizing active pharmaceutical ingredients (APIs), insecticide synergists (e.g., piperonyl butoxide), and advanced transition metal ligands (e.g., SEGPHOS)[1][2]. Selecting the optimal synthetic route to construct this core requires balancing yield, scalability, and environmental impact.

Mechanistic Causality in 1,3-Benzodioxole Formation

The formation of the 1,3-dioxole ring fused to a benzene core fundamentally relies on the nucleophilic attack of oxygen atoms on an electrophilic carbon center. The choice of the methylene/alkyl source and the catalytic environment dictate the reaction's efficiency and mechanistic pathway.

Traditional Alkylation (The Dichloromethane Route)

Historically, the synthesis involves the condensation of catechol with a dihalomethane (typically dichloromethane or diiodomethane) under strongly basic conditions[3]. The base deprotonates the catechol to form a highly reactive catechoxide dianion. This dianion subsequently undergoes a bimolecular nucleophilic substitution (S_N2) with the dihalomethane to form a halomethoxy intermediate, followed by a rapid intramolecular S_N2 cyclization to close the ring[3].

G A Catechol (Reactant) B Deprotonation (NaOH / KOH) A->B C Catechoxide Dianion (Intermediate) B->C D Intermolecular SN2 (+ CH2Cl2) C->D E Chloromethoxy Phenoxide (Intermediate) D->E F Intramolecular SN2 (Cyclization) E->F G 1,3-Benzodioxole (Product) F->G

Logical progression of the double S_N2 mechanism for 1,3-benzodioxole synthesis.

Microwave-Assisted Green Synthesis (The Polyphosphoric Acid Route)

Recent advancements prioritize eco-sustainable methodologies. A highly efficient green chemistry approach utilizes microwave irradiation to react catechol with benzoic acid derivatives in the presence of polyphosphoric acid (PPA)[4]. PPA acts simultaneously as a solvent, catalyst, and cyclizing agent. The mechanism involves the protonation of the benzoic acid's hydroxyl group by PPA, making it susceptible to nucleophilic attack by catechol. This forms a tetrahedral intermediate that rapidly cyclizes into a 2-phenyl-1,3-benzodioxole derivative[4][5].

Workflow Step1 Reagent Mixing (Catechol + Acid + PPA) Step2 Microwave Irradiation (350W, 100°C, 30-120s) Step1->Step2 Step3 Neutralization (10% NaOH) Step2->Step3 Step4 Filtration & Recrystallization Step3->Step4

Step-by-step experimental workflow for the microwave-assisted green synthesis.

Comparative Performance Analysis

When evaluating synthetic routes, researchers must balance yield, reaction time, and environmental impact. The traditional route requires long reflux times (up to 5 hours) and relies on toxic, difficult-to-recover solvents like DMSO and dichloromethane[6][7]. In contrast, the microwave-assisted method reduces reaction times to mere seconds and eliminates volatile organic solvents, adhering strictly to the principles of Green Chemistry[4][8].

Table 1: Quantitative Comparison of Synthetic Routes
ParameterTraditional Alkylation (DMSO/CH2Cl2)Microwave-Assisted Green Synthesis
Primary Reagents Catechol, Dichloromethane, NaOHCatechol, Benzoic Acid derivatives, PPA
Solvent System DMSO or DMF (Toxic / High Boiling)Polyphosphoric Acid (Solvent-Free)
Reaction Time 1.5 to 5 hours30 to 120 seconds
Temperature 95°C - 115°C (Reflux)100°C (Microwave)
Average Yield 85% - 90%60% - 85%
Environmental Impact High (Halogenated solvents, difficult recovery)Low (No toxic solvents, highly energy efficient)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for both approaches.

Protocol A: Traditional Synthesis via High-Boiling Solvent[6][7]

Causality Note: DMSO is utilized as a polar aprotic solvent to dramatically enhance the nucleophilicity of the catechoxide dianion by leaving it unsolvated. Strict temperature control is mandatory to prevent the thermal decomposition of the solvent and unwanted side reactions.

  • Preparation: Charge a 2-liter three-necked flask with 440 mL of DMSO, 120 mL of dichloromethane, and 230 g of sodium hydroxide.

  • Heating: Elevate the system temperature to 95°C under continuous mechanical stirring.

  • Addition: Slowly add a solution of 110 g catechol dissolved in 440 mL DMSO dropwise. Critical Step: Maintain the internal temperature strictly below 120°C to prevent solvent degradation. This addition should span 3 to 4 hours to control the exothermic deprotonation.

  • Secondary Alkylation: Following the initial addition, introduce an additional 90 mL of dichloromethane dropwise to ensure an excess of the electrophile.

  • Reflux: Heat the mixture to reflux (110°C–115°C) and maintain for 30 to 90 minutes to ensure complete intramolecular cyclization.

  • Workup: Cool to room temperature, filter to remove the precipitated sodium chloride byproduct, and extract the product using an oil-water separator. Expected yields reach >85%.

Protocol B: Microwave-Assisted Green Synthesis[4][8]

Causality Note: Microwave irradiation provides rapid, uniform volumetric heating, bypassing the thermal gradients of conventional heating. PPA serves a dual role: it provides the highly acidic environment necessary for protonating the carboxylic acid and acts as a dehydrating agent to drive the condensation reaction forward.

  • Preparation: In a microwave-safe quartz or glass vessel, combine 1 mole equivalent of catechol with 1.05 mole equivalents of the desired benzoic acid derivative.

  • Catalyst Addition: Add 0.1 mole equivalent of polyphosphoric acid (PPA) to the mixture.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., Biotage Initiator 2.5). Irradiate at 350 W, maintaining a steady temperature of 100°C for 30 to 120 seconds.

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC). A 1:1 ethyl acetate to petroleum ether mobile phase provides optimal separation for monitoring the disappearance of the catechol spot.

  • Workup: Neutralize the crude reaction mass with a 10% NaOH solution to safely quench the PPA.

  • Purification: Filter the resulting precipitate and recrystallize using 70% ethanol to obtain the pure 2-phenyl-1,3-benzodioxole derivative (Expected Yield: 60-85%).

Conclusion

While the traditional dichloromethane-based alkylation provides excellent yields for the unsubstituted 1,3-benzodioxole core, it carries significant environmental and operational burdens due to toxic solvents and long reaction times. The microwave-assisted PPA route represents a paradigm shift for synthesizing substituted derivatives. By offering a highly efficient, eco-sustainable alternative that drastically reduces reaction times and eliminates halogenated solvents, it stands as the superior choice for modern, environmentally conscious drug development programs.

References

  • Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives Source: tandfonline.com URL:[Link]

  • Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents Source: arabjchem.org URL:[Link]

  • Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives (Full Text/Figures) Source: researchgate.net URL:[Link]

  • Methylenation of catechol derivetives (Base cataylized) Source: sciencemadness.org URL:[Link]

Sources

Efficacy of 1,3-Benzodioxole Derivatives vs. Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structure in medicinal chemistry, natively found in potent biological molecules like podophyllotoxin and piperine[1]. In recent years, synthetic modifications—conjugating 1,3-benzodioxole with arsenicals, pyrazoles, and thiosemicarbazones—have yielded a new generation of targeted anticancer agents[2][3][4].

For drug development professionals and researchers, evaluating these novel derivatives requires objective benchmarking against established clinical standards such as Doxorubicin, Cisplatin, and 5-Fluorouracil (5-FU). This guide provides a comprehensive comparison of their quantitative efficacy, distinct mechanisms of action, and the rigorous experimental protocols required to validate them.

Mechanisms of Action: Causality and Target Specificity

Traditional chemotherapeutics often suffer from severe off-target toxicity due to non-specific mechanisms, such as DNA intercalation (Doxorubicin) or DNA cross-linking (Cisplatin). In contrast, 1,3-benzodioxole derivatives exhibit multi-targeted mechanistic precision, leveraging their lipophilic methylenedioxy bridge to enhance binding affinity within specific enzymatic pockets.

  • TrxR Inhibition and ROS Burst: Arsenical-benzodioxole conjugates (e.g., MAZ2) selectively bind to the C-terminal Sec/Cys pair of Thioredoxin Reductase (TrxR), an antioxidant enzyme heavily overexpressed in leukemia and solid tumors. This blockade triggers a lethal accumulation of intracellular Reactive Oxygen Species (ROS), culminating in mitochondrial apoptosis[2].

  • COX-2 Blockade: Diaryl dihydropyrazole-benzodioxole hybrids act as potent Cyclooxygenase-2 (COX-2) inhibitors. By suppressing prostaglandin synthesis, they effectively starve the tumor of the inflammatory signals required for angiogenesis and proliferation[3].

  • VEGFR-2 Kinase Inhibition: Novel synthetic derivatives (e.g., YL201) have demonstrated strong binding affinity (binding energy of -9.72 kcal/mol) to the kinase domain of VEGFR-2, disrupting endothelial cell migration and tumor vascularization[1].

MoA A 1,3-Benzodioxole Derivatives B TrxR Inhibition A->B C COX-2 Blockade A->C D VEGFR-2 Binding A->D E ROS Accumulation B->E Oxidative Stress F Prostaglandin Suppression C->F G Angiogenesis Arrest D->G Kinase Inhibition H Mitochondrial Apoptosis E->H F->H G->H

Multi-targeted signaling pathways of 1,3-benzodioxole derivatives inducing tumor cell apoptosis.

Quantitative Efficacy: Comparative Data Analysis

To objectively assess potency, we must compare the half-maximal inhibitory concentration (IC50) of leading 1,3-benzodioxole derivatives against clinical standards. Experimental data demonstrates that the inclusion of the 1,3-benzodioxole skeleton frequently yields sub-micromolar efficacy while maintaining a superior Selectivity Index (SI) for cancer cells over healthy tissues (such as PBMCs or COS-7 cells)[2][3].

Table 1: In Vitro IC50 Comparison (µM)
Compound ClassSpecific DerivativeTarget Cell LineDerivative IC50 (µM)Standard DrugStandard IC50 (µM)
Arsenical Conjugate MAZ2Molm-13 (Leukemia)< 1.00Cisplatin~6.80
Pyrazole Hybrid Compound 23SW-620 (Intestinal)0.86 ± 0.02Celecoxib1.29 ± 0.04
Pyrazole Hybrid Compound 23A549 (Lung)1.94 ± 0.06Doxorubicin0.20 - 2.44
Novel Synthetic YL201MDA-MB-231 (Breast)4.92 ± 1.095-Fluorouracil18.06 ± 2.33
Novel Synthetic YL201HeLa (Cervical)6.75 ± 0.09Sorafenib2.51 ± 0.68

Expert Insight: The superior activity of Compound 23 over the established COX-2 inhibitor Celecoxib in SW-620 cells highlights a critical structural advantage. The 1,3-benzodioxole skeleton enhances target affinity via optimized hydrogen bonding and van der Waals interactions, outperforming both 1,4-benzodioxole analogs and standard therapies[3]. Furthermore, MAZ2 demonstrates near-complete tumor elimination in 4T1 xenograft models with minimal organ toxicity, a stark contrast to the severe nephrotoxicity commonly associated with Cisplatin[2].

Self-Validating Experimental Protocol: Cytotoxicity & Mechanism Profiling

When evaluating redox-active compounds (like benzodioxole-arsenicals), standard metabolic assays (e.g., MTT) can occasionally produce false viability signals due to mitochondrial reductase interference. Therefore, a self-validating protocol must couple primary metabolic screening with direct membrane-integrity or flow-cytometric validations to ensure scientific integrity.

Step-by-Step Methodology

Step 1: Cell Culture & Differential Seeding

  • Action: Plate target cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., PBMC, 293T) at

    
     cells/well in 96-well plates.
    
  • Causality: Including normal cell lines is mandatory to calculate the Selectivity Index (SI =

    
    ). This ensures the compound targets tumor-specific vulnerabilities rather than acting as a broad-spectrum toxin[2][3].
    

Step 2: Compound Administration & Internal Controls

  • Action: Treat cells with serial dilutions of the 1,3-benzodioxole derivative (0.1 µM to 100 µM).

  • Causality: You must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive clinical control (Doxorubicin or Cisplatin) to benchmark relative efficacy[4][5].

Step 3: Primary Viability Screening (MTT Assay)

  • Action: Incubate for 48–72 hours. Add MTT reagent; dissolve the resulting formazan crystals in DMSO. Read absorbance at 570 nm to establish the baseline IC50.

Step 4: Orthogonal Validation (Flow Cytometry)

  • Action: For derivatives showing an IC50 < 5 µM and an SI > 3, validate the mechanism using Annexin V-FITC/PI double staining to quantify apoptosis.

  • Causality: Measure intracellular ROS using DCFDA fluorescent probes. This confirms whether the cytotoxicity is genuinely driven by TrxR inhibition and oxidative stress, validating the primary MoA[2].

Step 5: Molecular Target Verification

  • Action: Extract proteins and perform Western Blotting for cleaved Caspase-3, COX-2, or VEGFR-2. Correlate these in vitro protein expression levels with in silico molecular docking binding energies[1][3].

Protocol S1 Step 1: Cell Culture (Cancer + Normal Lines) S2 Step 2: Compound Treatment (Include Doxorubicin/Cisplatin) S1->S2 S3 Step 3: MTT Viability Assay (Determine IC50) S2->S3 Decision IC50 < 5 µM & SI > 3? S3->Decision S4 Step 4: Flow Cytometry (Annexin V/PI & ROS) Decision->S4 Yes Discard Re-optimize Structure Decision->Discard No S5 Step 5: Target Validation (Western Blot & Docking) S4->S5

Self-validating workflow for evaluating 1,3-benzodioxole anticancer efficacy and mechanism.

Conclusion

1,3-benzodioxole derivatives represent a highly adaptable and potent class of anticancer agents. By leveraging specific molecular targets—such as TrxR, COX-2, and VEGFR-2—these compounds frequently outperform traditional chemotherapeutics like 5-Fluorouracil and Celecoxib in both raw cytotoxicity and cellular selectivity. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives while utilizing rigorous, multi-assay validation protocols to prevent false-positive efficacy readouts.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: National Institutes of Health (nih.gov) URL:[Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: MDPI (mdpi.com) URL:[Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity Source: SSRN (ssrn.com) URL:[Link]

  • Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents Source: MDPI (mdpi.com) URL:[Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer Source: MDPI (mdpi.com) URL:[Link]

Sources

Comparative Guide: Root Growth-Promoting Efficacy of Benzodioxole Derivatives vs. Traditional Auxins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural development of crop root systems is fundamentally governed by auxin signaling pathways. Historically, agricultural and drug development professionals have relied on natural auxins (e.g., IAA) or traditional synthetic analogs like 1-naphthylacetic acid (NAA) and 2,4-D to stimulate root growth[1]. However, these traditional compounds present significant limitations: natural auxins are chemically unstable, and traditional synthetics frequently exhibit a biphasic dose-response that severely inhibits primary root elongation at concentrations required for lateral root induction[2].

Recent computer-aided drug design breakthroughs have identified 1,3-benzodioxole derivatives —specifically the lead compound K-10 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide)—as potent, highly stable auxin receptor agonists[2]. This guide objectively compares the mechanistic and phenotypic performance of benzodioxole derivatives against traditional alternatives, providing self-validating experimental protocols for researchers looking to implement these novel growth regulators.

Mechanistic Grounding: The TIR1 Activation Axis

To understand why benzodioxole derivatives outperform traditional auxins, we must examine the causality at the receptor level. Root growth is modulated by the TIR1 (Transport Inhibitor Response 1) receptor.

When an agonist binds to TIR1, it facilitates the assembly of the SCF-TIR1 ubiquitin ligase complex. This complex tags Aux/IAA repressor proteins for degradation, thereby releasing ARF (Auxin Response Factor) transcription factors to activate downstream genes (measurable via the DR5 promoter)[2]. Molecular docking studies reveal that K-10 fits into the TIR1 binding pocket with significantly higher affinity than NAA, stabilizing the receptor complex more effectively without triggering the off-target ethylene cross-talk that typically stunts primary root growth[2],[3].

Pathway K10 1,3-Benzodioxole Agonist (K-10) TIR1 TIR1 Auxin Receptor K10->TIR1 High Affinity Binding SCFTIR1 SCF-TIR1 Ubiquitin Ligase Complex TIR1->SCFTIR1 Complex Assembly AuxIAA Aux/IAA Repressor Degradation SCFTIR1->AuxIAA Ubiquitination ARF ARF Transcription Factors AuxIAA->ARF Derepression DR5 DR5 Promoter Activation ARF->DR5 Transcriptional Activation Root Primary Root Growth Promotion DR5->Root Phenotypic Expression

TIR1-mediated auxin signaling pathway activated by benzodioxole derivative K-10.

Quantitative Performance Comparison

The superiority of the benzodioxole scaffold is most evident when analyzing primary root growth rates. In standardized bioassays using Arabidopsis thaliana, the synthetic auxin NAA demonstrates a classic inhibitory effect on primary roots at a 0.1 μM concentration. In stark contrast, the benzodioxole derivative K-10 acts as a potent promoter at the exact same dosage[2],[3].

Table 1: Comparative Binding Affinity and Root Growth Metrics

CompoundChemical ClassPrimary TargetBinding Energy (TIR1)Primary Root Growth Rate (at 0.1 μM)
K-10 1,3-Benzodioxole DerivativeTIR1 Receptor-8.62 kJ/mol+37.1% (Promotive)
HTS05309 Lead Reference CompoundTIR1 ReceptorN/A+18.7% (Promotive)
NAA Traditional Synthetic AuxinTIR1 Receptor-7.67 kJ/mol-36.9% (Inhibitory)

Data synthesized from [2] and[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating novel plant growth regulators requires a self-validating workflow. A simple phenotypic measurement is insufficient; the observed growth must be orthogonally validated at the transcriptional level to prove causality (i.e., confirming the growth is driven by TIR1 activation, not a random stress response).

Workflow Screening In Silico Screening (TIR1 Docking) Synthesis Chemical Synthesis (Benzodioxole Core) Screening->Synthesis Bioassay In Vivo Bioassay (Arabidopsis/Rice) Synthesis->Bioassay Validation Mechanistic Validation (DR5:GUS Reporter) Bioassay->Validation Analysis Comparative Analysis (vs. NAA Control) Validation->Analysis

Self-validating experimental workflow for evaluating root growth promoters.

Protocol: Orthogonal Root Growth & Transcriptional Bioassay

This protocol utilizes Arabidopsis thaliana (Col-0 wild type) and the DR5:GUS transgenic line to establish an airtight causal link between K-10 administration and auxin-driven root elongation[2].

Step 1: Seed Sterilization and Stratification
  • Action: Surface-sterilize Arabidopsis seeds using 75% ethanol for 2 minutes, followed by 10% sodium hypochlorite for 5 minutes. Rinse five times with sterile ddH₂O. Stratify in the dark at 4°C for 2 days.

  • Causality: Stratification breaks seed dormancy and synchronizes germination. This ensures that any subsequent differences in root length are strictly due to the chemical treatment, eliminating staggered germination as a confounding variable.

Step 2: Media Preparation with Compound Gradients
  • Action: Prepare 1/2 Murashige and Skoog (MS) agar plates (1% sucrose, 0.8% agar, pH 5.8). Divide into three treatment groups:

    • Vehicle Control: 0.1% DMSO.

    • Positive/Reference Control: 0.1 μM NAA.

    • Experimental: 0.1 μM K-10.

  • Causality: Auxin responses are notoriously biphasic. The 0.1 μM threshold is deliberately chosen because it represents the critical concentration where traditional auxins (NAA) trigger ethylene-mediated root inhibition, allowing the true promotive efficacy of the benzodioxole agonist to be isolated and observed[2].

Step 3: Vertical Plate Cultivation & Phenotypic Quantification
  • Action: Transfer synchronized seeds to the prepared plates. Incubate vertically in a growth chamber (22°C, 16h light/8h dark cycle) for 14 days. Scan the roots using a high-resolution flatbed scanner and quantify primary root length using ImageJ software.

  • Causality: Vertical orientation forces the roots to grow flat against the agar surface due to gravitropism, preventing agar-penetration artifacts and enabling highly precise, unbiased 2D digital quantification.

Step 4: Orthogonal Mechanistic Validation (DR5:GUS Staining)
  • Action: Repeat Steps 1-3 using the DR5:GUS transgenic Arabidopsis line. After 7 days of growth, immerse the seedlings in GUS staining buffer (containing X-Gluc) at 37°C for 12 hours. Clear the chlorophyll with 70% ethanol and observe the blue staining intensity in the root tips under a stereomicroscope.

  • Causality: The DR5 promoter is a highly active synthetic auxin response element. By linking it to a GUS reporter, we visually and quantitatively confirm that the phenotypic root elongation observed in Step 3 is causally driven by TIR1-auxin pathway activation, ruling out off-target nutritional or stress-induced growth artifacts[2].

References

  • Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., Duan, L., Li, Z., Wang, B., Shu, K., & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. URL:[Link]

Sources

Cost-effectiveness analysis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Effectiveness Analysis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole Synthesis Methods

5-(Cyclobutylmethoxy)-1,3-benzodioxole is a critical intermediate in the synthesis of various biologically active hybrid molecules and pharmaceutical agents. Structurally, it consists of a benzodioxole core—typically derived from the naturally occurring phenol, sesamol—and a cyclobutylmethoxy side chain. For drug development professionals and process chemists, selecting the optimal synthetic route is paramount to ensuring scalability, high atom economy, and overall cost-effectiveness.

This guide provides an objective, data-driven comparison of the two primary methodologies for synthesizing this compound: the Williamson Ether Synthesis and the Mitsunobu Reaction .

Method A: Williamson Ether Synthesis (Industry Standard)

Mechanistic Rationale & Causality The Williamson ether synthesis is a classic


 displacement reaction. In this approach, sesamol is deprotonated by a mild base to form a highly nucleophilic phenoxide ion, which subsequently attacks the primary carbon of cyclobutylmethyl bromide[1]. Potassium carbonate (

) is specifically chosen over stronger bases (like

) because sesamol is electron-rich and prone to oxidative degradation;

provides sufficient basicity (sesamol

) without triggering side reactions[2]. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strongly solvate the potassium cation, leaving the phenoxide "naked" and highly reactive for the substitution step[1].

Experimental Protocol

  • Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sesamol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) to achieve a 0.5 M concentration.

  • Deprotonation : Add anhydrous

    
     (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide intermediate[1].
    
  • Alkylation : Dropwise add cyclobutylmethyl bromide (1.2 equiv, 12 mmol) via syringe.

  • Heating : Elevate the reaction temperature to 80 °C and stir for 12 hours. The elevated temperature accelerates the

    
     displacement on the sterically hindered primary bromide.
    
  • Workup & Validation : Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl or brine (
    
    
    
    mL) to completely partition and remove the DMF. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification : Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the pure ether.

Method B: Mitsunobu Reaction (Alternative Route)

Mechanistic Rationale & Causality The Mitsunobu reaction couples sesamol directly with cyclobutylmethanol, bypassing the need for alkyl halides. This is achieved using triphenylphosphine (


) and diisopropyl azodicarboxylate (DIAD)[3]. The reaction proceeds via the formation of a reactive betaine intermediate that activates the alcohol, turning it into a good leaving group for the subsequent phenoxide attack[4]. While this method employs extremely mild conditions (0 °C to room temperature) that protect sensitive functional groups, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and reduced DIAD, severely impacting atom economy and complicating downstream purification[4].

Experimental Protocol

  • Preparation : Dissolve sesamol (1.0 equiv, 10 mmol), cyclobutylmethanol (1.2 equiv, 12 mmol), and

    
     (1.3 equiv, 13 mmol) in anhydrous THF (33 mL, 0.3 M) under a nitrogen atmosphere[4].
    
  • Activation : Cool the reaction vessel to 0 °C using an ice bath. This is critical to safely control the highly exothermic formation of the betaine intermediate.

  • Coupling : Add DIAD (1.3 equiv, 13 mmol) dropwise over 15 minutes[3].

  • Propagation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours.

  • Workup & Validation : Concentrate the crude mixture directly in vacuo.

  • Purification : Subject the residue to rigorous silica gel chromatography. (Self-Validating Tip: TPPO often co-elutes with non-polar ethers. Precipitate the bulk of the TPPO by triturating the crude mixture in cold hexanes/diethyl ether prior to chromatography to save time and silica).

Cost-Effectiveness & Performance Comparison

To objectively evaluate both methods, we must analyze their performance metrics, focusing on scalability and economic viability.

Performance MetricWilliamson Ether SynthesisMitsunobu Reaction
Reagent Cost (per mol) Low (

and Alkyl Bromides are inexpensive)
High (DIAD and

are costly coupling agents)
Atom Economy High (Byproducts:

,

,

)
Low (Generates stoichiometric TPPO & DIAD-

)
Typical Yield 85% - 92%70% - 80%
Purification Complexity Low (Aqueous wash easily removes DMF and salts)High (Requires extensive chromatography for TPPO)
Scalability Excellent (Kilogram scale highly viable)Poor (Exothermic, high mass-intensity waste)

Process Visualizations

SynthesisRoutes Sesamol Sesamol (1,3-benzodioxol-5-ol) W_Reagents Cyclobutylmethyl bromide + K2CO3 / DMF Sesamol->W_Reagents M_Reagents Cyclobutylmethanol + PPh3 / DIAD / THF Sesamol->M_Reagents W_Process Williamson Ether Synthesis (SN2) W_Reagents->W_Process Product 5-(Cyclobutylmethoxy)- 1,3-benzodioxole W_Process->Product M_Process Mitsunobu Reaction M_Reagents->M_Process M_Process->Product

Figure 1: Logical workflow comparing the Williamson and Mitsunobu synthesis routes.

CostLogic Cost Cost-Effectiveness Evaluation Reagents Reagent Costs Cost->Reagents AtomEcon Atom Economy & Waste Cost->AtomEcon Purification Purification Complexity Cost->Purification W_Route Williamson Method: Highly Scalable & Cost-Efficient Reagents->W_Route M_Route Mitsunobu Method: High Cost & High Waste Reagents->M_Route AtomEcon->W_Route AtomEcon->M_Route Purification->W_Route Purification->M_Route

Figure 2: Breakdown of cost-effectiveness parameters dictating method selection.

Conclusion

For the synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, the Williamson Ether Synthesis is unequivocally the superior choice for cost-effectiveness, scalability, and ease of purification. While the Mitsunobu reaction offers a viable alternative that avoids alkyl halides, its poor atom economy and the high cost of coupling reagents relegate it to small-scale discovery chemistry rather than process-scale manufacturing.

References

  • Design, Synthesis, and Biological Evaluation of Triazole-Linked Lignan–Monoterpenoid-Based Hybrid Molecules. ACS Medicinal Chemistry Letters. URL: [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science (PMC). URL: [Link]

  • MeSesamol, a bio-based and versatile polar aprotic solvent for organic synthesis. MTAK. URL: [Link]

Sources

In vitro and in vivo validation of the anti-tumor properties of 1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and Mechanistic Validation of 1,3-Benzodioxole Derivatives in Oncology: An In Vitro and In Vivo Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary: The Structural Advantage of 1,3-Benzodioxole

The 1,3-benzodioxole moiety is a highly versatile pharmacophore naturally found in potent antimitotic agents such as podophyllotoxin and combretastatin A-2[1]. In recent years, synthetic engineering of this scaffold has yielded novel derivatives—including arsenical conjugates, propargyl ethers, and thiourea derivatives—that address the primary limitations of conventional chemotherapeutics: rapid metabolic clearance and severe off-target toxicity[1][2][3].

As an Application Scientist evaluating preclinical candidates, it is critical to look beyond basic cytotoxicity. This guide objectively compares the performance of 1,3-benzodioxole derivatives against standard-of-care agents (Doxorubicin and Cisplatin) and provides self-validating experimental workflows to confirm their unique mechanisms of action, specifically cytochrome P450 (CYP450) shielding and thioredoxin (Trx) system inhibition[2][4].

Mechanistic Causality: Why 1,3-Benzodioxole Outperforms Standards

The superiority of 1,3-benzodioxole derivatives in recent comparative studies is driven by three distinct causal mechanisms:

  • Metabolic Shielding (The Stiripentol Mimicry): Inspired by the anticonvulsant stiripentol, the methylenedioxyphenyl ring of 1,3-benzodioxole acts as a mechanism-based inhibitor of hepatic microsomal CYP450 enzymes[2][4]. When conjugated with arsenical precursors, this shielding drastically reduces the drug's elimination rate, maintaining a therapeutic blood concentration for extended periods without requiring dose escalation[2].

  • Thioredoxin (Trx) System Disruption: Cancer cells up-regulate the Trx system to survive high oxidative stress. 1,3-benzodioxole arsenical conjugates selectively bind and inhibit Trx reductase. The causal result is an unmanageable accumulation of reactive oxygen species (ROS), which initiates mitochondria-mediated apoptosis[2][4].

  • Tubulin Binding & HDAC Inhibition: Propargyl ether and thiourea derivatives of 1,3-benzodioxole act as potent tubulin binders and histone deacetylase (HDAC) inhibitors, causing irreversible mitotic arrest in multidrug-resistant carcinoma cells[1][3].

G A 1,3-Benzodioxole Derivatives B Trx System Inhibition A->B Arsenical Conjugates C Tubulin Binding A->C Propargyl/Thiourea Ethers D CYP450 Inhibition A->D Stiripentol Mimicry E Oxidative Stress (ROS Accumulation) B->E F Mitotic Arrest C->F G Prolonged Drug Half-Life D->G H Apoptosis & Tumor Regression E->H F->H G->H Enhanced Efficacy

Fig 1. Multi-target mechanistic pathways of 1,3-benzodioxole derivatives in oncology.

In Vitro Efficacy: Comparative Data Analysis

To establish trustworthiness, we must benchmark novel derivatives against established clinical standards. Recent assays utilizing N¹,N³-disubstituted-thiosemicarbazone 1,3-benzodioxole derivatives (e.g., Compound 7) and 2-phenyl 1,3-benzodioxole (e.g., Compound 3c) demonstrate superior IC50 profiles across multiple human tumor cell lines compared to Doxorubicin and Cisplatin[3][5][6].

Table 1: Comparative IC50 Values (µM) of 1,3-Benzodioxole Derivatives vs. Standard Chemotherapeutics

Cell Line (Origin)1,3-Benzodioxole (Compound 7)Doxorubicin (Control)2-Phenyl 1,3-Benzodioxole (Compound 3c)Cisplatin (Control)
HCT116 (Colon)1.11 ± 0.12 8.29 ± 0.45N/AN/A
HepG2 (Liver)1.74 ± 0.15 7.46 ± 0.38N/AN/A
MCF-7 (Breast)7.00 ± 0.524.56 ± 0.21 Superior Activity*Baseline Activity
DNA Binding N/AN/AHigh Affinity (Compound 5b) Moderate Affinity

*Note: Compound 3c demonstrated statistically significant higher antibacterial and anticancer potency than standard reference compounds (Cisplatin) in comparative screening[5][6].

Self-Validating Experimental Protocols

A robust experimental design must prove causality, not just correlation. The following protocols are engineered as self-validating systems to confirm both the mechanism of action and the physiological benefits of 1,3-benzodioxole derivatives.

Protocol 1: In Vitro Cytotoxicity & ROS-Dependent Apoptosis Validation

Purpose: To prove that cell death is specifically caused by Trx-inhibition-induced ROS accumulation, rather than non-specific toxicity.

  • Cell Seeding: Seed HCT116 and HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment (The Validation Step): Pre-treat half of the experimental wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours. Causality check: If the derivative kills via ROS, NAC will rescue the cells.

  • Compound Dosing: Treat cells with varying concentrations (0.1 - 20 µM) of the 1,3-benzodioxole derivative and Doxorubicin (positive control) for 48 hours.

  • ROS Quantification: Stain cells with 10 µM DCFH-DA for 30 minutes. Measure fluorescence (Ex: 488 nm, Em: 525 nm) using a microplate reader.

  • Viability Assay: Perform standard MTT or CellTiter-Glo® assay. Calculate IC50 values.

  • Expected Outcome: Cells treated with the derivative will show a massive spike in DCF fluorescence (ROS). Wells pre-treated with NAC will show near-normal viability, proving that ROS generation is the direct cause of apoptosis.

Protocol 2: In Vivo Pharmacokinetic & Efficacy Workflow (4T1 Murine Model)

Purpose: To validate the CYP450 metabolic shielding effect and demonstrate reduced organ toxicity compared to traditional arsenicals[2][4].

  • Tumor Inoculation: Subcutaneously inject

    
     4T1 breast cancer cells into the right flank of 6-week-old female BALB/c mice.
    
  • Randomization: Once tumors reach ~100 mm³, randomize mice into three groups (n=8): Vehicle, Cisplatin (5 mg/kg), and 1,3-Benzodioxole Arsenical Conjugate (5 mg/kg).

  • Dosing Regimen: Administer treatments intravenously. Crucial difference: Due to the prolonged half-life provided by the benzodioxole ring, dose the conjugate only once a week, compared to standard bi-weekly dosing.

  • Pharmacokinetic Monitoring: Draw blood at 1h, 4h, 12h, 24h, and 48h post-injection. Analyze drug concentration via ICP-MS (for arsenicals) or HPLC.

  • Toxicity & Hemogram Analysis (Validation Step): At day 21, sacrifice the mice. Perform a complete blood count (CBC). Causality check: Traditional arsenicals cause severe myelosuppression. The benzodioxole derivative should reverse the hemogram of tumor-bearing mice back to normal[2].

  • Histology: Perform H&E staining on the liver and kidneys to confirm the absence of drug-induced organ damage.

Workflow A 1. Cell Line Preparation (4T1, HCT116, HepG2) B 2. IC50 Determination (vs. Doxorubicin/Cisplatin) A->B C 3. Mechanism Validation (ROS Rescue via NAC Scavenger) B->C Select Lead Compound D 4. In Vivo Inoculation (BALB/c Mice + 4T1 Cells) C->D Proceed to In Vivo E 5. Comparative Dosing (Vehicle, Standard, Benzodioxole) D->E F 6. Pharmacokinetics (Blood Concentration & Hemogram) E->F Assess CYP450 Shielding G 7. Endpoint Analysis (Tumor Volume, Organ Histology) F->G Validate Safety Profile

Fig 2. Self-validating experimental workflow for in vitro and in vivo comparative analysis.

Conclusion

The integration of the 1,3-benzodioxole scaffold into modern drug design represents a paradigm shift in overcoming the pharmacokinetic hurdles of chemotherapy. By acting as a structural shield against CYP450 degradation and a targeted inhibitor of the Trx system, these derivatives achieve superior tumor regression with a fraction of the systemic toxicity seen in Cisplatin or Doxorubicin[2][3][5]. For drug development professionals, prioritizing this scaffold in early-stage screening pipelines offers a highly validated route to developing safer, more efficacious antineoplastic agents.

References

  • Shi, X.-M., et al. (2022). "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals." International Journal of Molecular Sciences, 23(13), 6930. Available at:[Link]

  • Gupta, S. D., et al. (2014). "Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents." Arabian Journal of Chemistry, 14(S2). Available at:[Link]

  • Taylor & Francis Group. (2017). "Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer." Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • ResearchGate. (2025). "Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II." ResearchGate Publications. Available at: [Link]

Sources

Safety Operating Guide

5-(Cyclobutylmethoxy)-1,3-benzodioxole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Introduction and Physicochemical Profiling

5-(Cyclobutylmethoxy)-1,3-benzodioxole is a specialized heterocyclic building block frequently utilized in medicinal chemistry, fragment-based drug discovery, and the synthesis of complex pharmaceutical intermediates[1][2]. The molecule consists of an electron-rich 1,3-benzodioxole core—a benzene ring fused with a dioxole ring—coupled with a lipophilic cyclobutylmethoxy substituent[1][3].

Causality in Disposal Design: The structural properties of this compound dictate its disposal methodology. The high degree of aromaticity and the stable benzo-fused acetal motif provide significant chemical stability under standard conditions[3][4]. However, many benzodioxole derivatives exhibit varying degrees of aquatic toxicity and environmental persistence[4]. Because the compound is highly lipophilic (due to the cyclobutyl group) and resistant to mild degradation, standard aqueous waste treatment is strictly prohibited. It must be subjected to high-temperature thermal destruction (incineration) to ensure complete cleavage of the dioxole ring and oxidation of the hydrocarbon framework.

Operational Waste Management and Disposal Methodologies

The following self-validating protocols are designed for researchers and Environmental Health and Safety (EHS) professionals to ensure regulatory compliance and laboratory safety.

Phase 1: Waste Stream Segregation

The primary objective is to prevent cross-contamination with incompatible chemical streams (e.g., strong oxidizers or concentrated acids) which could lead to exothermic degradation of the electron-rich aromatic system[3].

  • Step 1.1: State Determination. Isolate the waste into solid (contaminated consumables, neat powder) and liquid (reaction mixtures, extraction solvents) streams.

  • Step 1.2: Solvent Matrix Triage (Liquids).

    • If the compound is dissolved in solvents like ethyl acetate, hexane, or methanol, route it to the Non-Halogenated Organic Waste stream.

    • If the synthesis or extraction involved dichloromethane (DCM), chloroform, or other halogenated solvents, the entire mixture must be routed to the Halogenated Organic Waste stream to prevent the formation of highly toxic dioxins during downstream incineration.

Phase 2: Containment and Labeling
  • Step 2.1: Primary Containment. Collect liquid waste in chemically compatible High-Density Polyethylene (HDPE) carboys or safety-coated glass bottles. Do not use standard low-density plastics, as the lipophilic nature of the cyclobutylmethoxy group and associated organic solvents may cause permeation or structural degradation over time.

  • Step 2.2: GHS Labeling. Affix a globally harmonized system (GHS) label immediately upon waste generation. The label must explicitly list "5-(Cyclobutylmethoxy)-1,3-benzodioxole" and the exact percentage of all constituent solvents.

Phase 3: Spill Response and Decontamination
  • Step 3.1: Solid Spills. Gently sweep the powder using a static-free brush into a designated solid waste container. Avoid dry sweeping that generates inhalable dust.

  • Step 3.2: Liquid Spills. Absorb with an inert, non-combustible material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust. Place the saturated absorbent into a sealed, labeled solid waste container.

  • Step 3.3: Surface Decontamination. Wash the affected area with a mild detergent and water, followed by an ethanol wipe down, collecting all wipes into the solid organic waste stream.

Quantitative Waste Segregation Matrix

The following table summarizes the operational routing for various waste matrices containing 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Waste Matrix / StatePrimary Solvent/MaterialDesignated Waste StreamIncompatible Materials (Do Not Mix)
Neat Solid None (Pure Compound)Solid Hazardous WasteStrong oxidizers, concentrated acids
Organic Extract Hexane, EtOAc, EtherNon-Halogenated LiquidAqueous waste, Halogenated solvents
Halogenated Solution DCM, ChloroformHalogenated LiquidNon-halogenated solvents, Alkali metals
Contaminated PPE Gloves, Kimwipes, VialsSolid Hazardous WasteBiological/Infectious waste
Aqueous Wash Water, BrineAqueous Waste (Trace Organics)Concentrated organic solvents

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 5-(Cyclobutylmethoxy)-1,3-benzodioxole waste from generation to final EHS disposition.

G Start Waste Generation: 5-(Cyclobutylmethoxy)- 1,3-benzodioxole State Determine Physical State Start->State Solid Solid Waste (Neat Solid, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Reaction/Extraction) State->Liquid Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA HalCheck Contains Halogenated Solvents? Liquid->HalCheck NonHal Non-Halogenated Organic Waste HalCheck->NonHal No Hal Halogenated Organic Waste HalCheck->Hal Yes NonHal->SAA Hal->SAA Incineration EHS Collection & High-Temperature Incineration SAA->Incineration Final Disposition

Workflow for the segregation and disposal of 5-(Cyclobutylmethoxy)-1,3-benzodioxole waste.

References

  • 1,3-Dihydro-3,4-dimethyl-2H-imidazo[4,5-f]quinoline-2-thione - cas号查询 (Listing 5-(Cyclobutylmethoxy)-1,3-benzodioxole). ChemSrc. Available at:[Link]

Sources

Personal protective equipment for handling 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a generic safety checklist. It demands a rigorous, mechanistic understanding of the chemical's biological and physical behavior. 5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS: 1185836-74-1)[1] is a highly valuable building block in medicinal chemistry, but its structural properties necessitate strict operational discipline.

This guide provides researchers and drug development professionals with a self-validating system for safe handling, rigorous personal protective equipment (PPE) selection, and emergency response, ensuring both scientific integrity and laboratory safety.

Mechanistic Toxicology: The "Why" Behind the PPE

To understand why standard benchtop handling is insufficient for 5-(Cyclobutylmethoxy)-1,3-benzodioxole, we must examine the toxicokinetics of the 1,3-benzodioxole moiety. This functional group is a well-documented structural alert in drug metabolism[2][3].

  • Cytochrome P450 Bioactivation: When introduced into systemic circulation via inhalation or dermal absorption, the methylenedioxy ring undergoes hepatic CYP450-mediated oxidation. This generates a highly reactive carbene intermediate[4][5].

  • Mechanism-Based Inactivation (MBI): This electrophilic carbene strongly coordinates with the heme iron in the active site of CYP enzymes (such as CYP2D6 or CYP3A4), leading to irreversible enzyme inactivation[2][5].

  • Macromolecule Binding: Alternative metabolic pathways can cleave the ring to form catechols and ortho-quinones. These reactive species deplete intracellular glutathione (GSH) and covalently bind to biological macromolecules, which is a primary driver of idiosyncratic hepatotoxicity[6].

Causality Check: Because accidental exposure can introduce these structural alerts into your system and trigger reactive metabolite formation, high-containment protocols and strict PPE are non-negotiable.

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to systematically eliminate the risk of dermal absorption, inhalation, and mucous membrane exposure[7][8].

Protection CategoryRecommended EquipmentScientific Rationale
Eye/Face EN 166/NIOSH-approved chemical splash goggles. Face shield for >50g scale.Protects mucous membranes from corrosive/irritant damage and prevents systemic absorption of aerosols[9].
Skin/Body Flame-resistant, anti-static lab coat; Tyvek sleeves.Prevents dermal absorption of the ether derivative and mitigates static discharge ignition risks[7].
Hand Double-gloving: Nitrile (0.11 mm) inner, Neoprene (0.3 mm) outer.Neoprene provides superior chemical resistance against ether-based organic compounds compared to standard latex.
Respiratory Half-mask respirator with A1P2 (organic vapor/particulate) filters.Prevents inhalation of volatile vapors or aerosolized particulates, directly mitigating pulmonary and hepatic CYP450 bioactivation[7][10].

Operational Workflow: Handling & Execution

To ensure a self-validating safety system, every step of the handling process must confirm containment before proceeding to the next.

Step 1: Environmental Isolation Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood[8]. Verify that the face velocity is maintained at >100 feet per minute (fpm) before opening the primary container.

Step 2: Static Mitigation Benzodioxole derivatives can generate static charge and exhibit flash points that pose flammability risks[7][9].

  • Place a static eliminator (ionizing bar) near the analytical balance.

  • Ensure all receiving vessels and metal spatulas are grounded and bonded. Use non-sparking tools exclusively[8].

Step 3: Closed-System Transfer & Weighing

  • Tare a sealable vial on the balance.

  • Transfer the 5-(Cyclobutylmethoxy)-1,3-benzodioxole into the vial inside the fume hood.

  • Seal the vial before moving it across the lab to prevent the aerosolization of fine particulates or vapors.

Step 4: Chemical Decontamination Post-handling, wipe down the exterior of the weighing vessel, spatulas, and the balance pan.

  • Wash 1: Use an organic solvent (e.g., isopropanol) to solubilize the benzodioxole residue.

  • Wash 2: Follow with a 10% sodium hypochlorite (bleach) solution to oxidize residual organics.

  • Wash 3: Rinse with distilled water to prevent corrosion of the balance pan.

Spill Response & Disposal Plan

In the event of a breach in containment, execute the following protocol immediately to prevent environmental release, as benzodioxoles are highly toxic to aquatic life (Acute Aquatic Toxicity Category 1)[7].

  • Evacuation and Isolation: Evacuate personnel from the immediate vicinity. Remove all ignition sources and heat surfaces, as vapors may ignite[7][8].

  • Hazard Suppression: Do NOT use combustible materials like sawdust. For liquid solutions, surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[7][10]. For solid spills, mist the area lightly with water to suppress dust generation.

  • Containment and Collection: Using non-sparking tools, scoop the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) hazardous waste container[8].

  • Regulated Disposal: Label the container strictly as "Toxic/Flammable Organic Waste - Contains Benzodioxole Derivatives." Dispose of the contents via a licensed hazardous waste treatment facility in accordance with local environmental regulations (e.g., EPA/RCRA). Never discharge into the municipal sewer system[8][9].

Visual Workflow: Metabolic Bioactivation & Safety Rationale

The following diagram illustrates the logical relationship between the chemical exposure, its metabolic bioactivation, and the resulting necessity for high-containment protocols.

G A 5-(Cyclobutylmethoxy)- 1,3-benzodioxole Exposure B Hepatic CYP450 Oxidation A->B Systemic Absorption C Reactive Carbene Intermediate Formation B->C Methylenedioxy Cleavage D Catechol / Ortho-quinone Metabolites B->D Alternative Oxidation E Heme Iron Coordination (CYP Inactivation) C->E Covalent Binding F Macromolecule Binding & GSH Depletion D->F Electrophilic Attack G Mandatory High-Containment PPE Protocols E->G Triggers Safety Requirement F->G Triggers Safety Requirement

CYP450-mediated bioactivation of benzodioxoles driving the need for strict PPE and containment.

References

  • Chemsrc: 1185836-74-1_5-(Cyclobutylmethoxy)-1,3-benzodioxole URL: [Link]

  • National Institutes of Health (PMC): Deleterious effects of reactive metabolites URL: [Link]

  • Annual Reviews: Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates URL:[Link]

  • ResearchGate: Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts URL: [Link]

  • Princeton University (Macmillan Group): Drug Metabolism and Toxicity URL: [Link]

  • Indian Academy of Sciences: Drug Metabolism: Drug metabolism, chemistry, CYP450, toxicity URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.